SGC 0946
Description
Properties
Molecular Formula |
C28H40BrN7O4 |
|---|---|
Molecular Weight |
618.57 |
Synonyms |
1-[3-[[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl](isopropyl)amino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SGC-0946
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGC-0946 is a highly potent and selective small molecule inhibitor of the Disruptor of Telomeric Silencing 1-Like (DOT1L) histone methyltransferase. As the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), DOT1L plays a critical role in transcriptional regulation. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to the hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression programs. SGC-0946 acts by competitively inhibiting the catalytic activity of DOT1L, leading to a reduction in H3K79 methylation, subsequent downregulation of MLL fusion target genes, cell cycle arrest, and ultimately, apoptosis in cancer cells dependent on this pathway. This guide provides a comprehensive overview of the mechanism of action of SGC-0946, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action: Inhibition of DOT1L Methyltransferase Activity
SGC-0946 exerts its biological effects through the direct and selective inhibition of the DOT1L enzyme. DOT1L is unique among histone methyltransferases as it does not possess a SET domain and targets a lysine residue within the globular domain of histone H3.[1] In MLL-rearranged leukemias, MLL fusion proteins aberrantly recruit DOT1L to chromatin, leading to increased H3K79 methylation at the promoter regions of target genes, including the HOXA9 and MEIS1 proto-oncogenes. This epigenetic modification is associated with active transcription and is crucial for the maintenance of the leukemic state.
SGC-0946 binds to the S-adenosyl-L-methionine (SAM) binding pocket of DOT1L, preventing the natural cofactor from binding and thereby inhibiting the transfer of a methyl group to H3K79. This leads to a global reduction in H3K79 methylation levels, which in turn results in the transcriptional repression of MLL fusion protein target genes. The subsequent decrease in the expression of oncoproteins such as HOXA9 and MEIS1 disrupts the cellular machinery that drives leukemogenesis, leading to cell cycle arrest, differentiation, and apoptosis.[2]
Signaling Pathway of SGC-0946 Action
Caption: Mechanism of SGC-0946 in MLL-rearranged leukemia.
Quantitative Data Summary
The following tables summarize the key quantitative data for SGC-0946, demonstrating its potency and cellular activity.
Table 1: In Vitro Potency of SGC-0946
| Parameter | Value (nM) | Assay Type | Reference |
| IC50 | 0.3 | Radioactive Enzyme Assay | [1][2][3] |
| Kd | 0.06 | Surface Plasmon Resonance (SPR) |
Table 2: Cellular Activity of SGC-0946
| Cell Line | IC50 (nM) for H3K79 Dimethylation Reduction | Cell Type | Reference |
| A431 | 2.6 | Epidermoid carcinoma | [1][3] |
| MCF10A | 8.8 | Non-tumorigenic breast epithelial | [1][3] |
Table 3: Anti-proliferative Activity of SGC-0946
| Cell Line | IC50 (nM) | Cell Type | Reference |
| MV4-11 | ~5 | MLL-rearranged leukemia | [4] |
| MOLM-13 | Not explicitly stated, but potent inhibition observed | MLL-rearranged leukemia | [2] |
Table 4: Selectivity of SGC-0946
| Target Class | Number of Targets Tested | Activity | Reference |
| Histone Methyltransferases (HMTs) | 12 | Inactive | [3] |
| DNA Methyltransferases (DNMT1) | 1 | Inactive | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of SGC-0946.
DOT1L Radioactive Enzyme Assay (for IC50 Determination)
This protocol is a representative method for determining the in vitro potency of DOT1L inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of SGC-0946 against DOT1L enzymatic activity.
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate by DOT1L. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human DOT1L enzyme
-
Oligonucleosomes (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
SGC-0946
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of SGC-0946 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, combine the DOT1L enzyme, oligonucleosome substrate, and diluted SGC-0946 or vehicle control (DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and add scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each SGC-0946 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow: DOT1L Radioactive Enzyme Assay
Caption: Workflow for DOT1L radioactive enzyme assay.
Cellular H3K79 Dimethylation Western Blot Assay
Objective: To assess the effect of SGC-0946 on the levels of H3K79 dimethylation in cultured cells.
Principle: Western blotting is used to separate proteins by size, followed by the use of specific antibodies to detect the levels of di-methylated H3K79 and total histone H3 (as a loading control).
Materials:
-
Cell lines (e.g., A431, MCF10A, MOLM-13)
-
SGC-0946
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of SGC-0946 or vehicle control for a specified duration (e.g., 4 days).[3]
-
Harvest cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of SGC-0946 on the viability of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
SGC-0946
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells at a predetermined density (e.g., 5,000-10,000 cells/well) in opaque-walled 96-well plates.
-
Treat the cells with a serial dilution of SGC-0946 or vehicle control.
-
Incubate the plates for a specified period (e.g., 7-14 days for leukemia cells).[2]
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well at a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
SGC-0946 is a potent and selective inhibitor of DOT1L with a well-defined mechanism of action. By targeting the aberrant H3K79 methylation that drives oncogenesis in MLL-rearranged leukemias and other susceptible cancers, SGC-0946 represents a promising therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of DOT1L inhibition.
References
SGC0946: A Technical Guide to its DOT1L Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC0946 is a potent and highly selective chemical probe for the histone methyltransferase DOT1L. Its remarkable selectivity is crucial for accurately dissecting the biological functions of DOT1L and for the development of targeted therapeutics. This document provides a comprehensive technical overview of the selectivity profile of SGC0946, presenting quantitative data in structured tables, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) that catalyzes the methylation of histone H3 on lysine 79 (H3K79). This modification is associated with actively transcribed chromatin. Dysregulation of DOT1L activity is implicated in various diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling target for therapeutic intervention. SGC0946 was developed as a potent and selective inhibitor of DOT1L to facilitate the study of its biological roles and to serve as a lead compound for drug discovery.[1] This guide details the rigorous characterization of its selectivity.
Biochemical Selectivity Profile
SGC0946 exhibits exceptional selectivity for DOT1L over a broad range of other epigenetic and non-epigenetic targets.
On-Target Potency
SGC0946 demonstrates sub-nanomolar potency against human DOT1L in biochemical assays.[1][2][3]
Table 1: On-Target Activity of SGC0946 against DOT1L
| Target | IC50 (nM) | Kd (nM) | Assay Type |
| DOT1L | 0.3 | 0.06 | Radiometric |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Off-Target Selectivity against Methyltransferases
SGC0946 has been profiled against a panel of other protein methyltransferases (PMTs) and DNA methyltransferases (DNMTs), demonstrating a high degree of selectivity.[2][3]
Table 2: Selectivity of SGC0946 against a Panel of Protein Methyltransferases
| Target | % Inhibition at 1 µM |
| CARM1 | < 10 |
| EZH1 | < 10 |
| EZH2 | < 10 |
| G9a | < 10 |
| GLP | < 10 |
| MLL1 | < 10 |
| NSD2 | < 10 |
| PRMT1 | < 10 |
| PRMT3 | < 10 |
| PRMT5 | < 10 |
| SETD7 | < 10 |
| SETD8 | < 10 |
| SUV39H1 | < 10 |
| DNMT1 | < 10 |
Broad Kinase and Receptor Screening
To further assess its specificity, SGC0946 was screened against a panel of kinases and a panel of receptors, showing no significant off-target activity.[4]
Table 3: SGC0946 Broad Target Selectivity
| Target Class | Panel Details | Result |
| Kinases | KinomeScan | No significant binding at 1 µM |
| Receptors | Ricerca Selectivity Panel (29 receptors) | No notable activity at 10 µM |
Cellular Activity and Selectivity
SGC0946 effectively and selectively inhibits H3K79 methylation in a cellular context, leading to downstream effects on gene expression and cell viability in DOT1L-dependent cancer cells.[1][2]
Table 4: Cellular Activity of SGC0946
| Cell Line | Assay | IC50 (nM) |
| A431 | H3K79me2 Reduction | 2.6 |
| MCF10A | H3K79me2 Reduction | 8.8 |
Signaling Pathways and Experimental Workflows
DOT1L Signaling Pathway
DOT1L plays a critical role in the transcriptional activation of genes implicated in leukemogenesis, particularly in the context of MLL rearrangements.
Caption: DOT1L-mediated H3K79 methylation pathway in MLL-rearranged leukemia.
Experimental Workflow for Selectivity Profiling
The selectivity of SGC0946 was determined through a multi-step experimental process.
Caption: Workflow for determining the selectivity profile of SGC0946.
Experimental Protocols
Radiometric DOT1L Inhibition Assay
This assay quantifies the enzymatic activity of DOT1L by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
-
Enzyme: Recombinant human DOT1L (amino acids 1-421).
-
Substrate: Calf thymus nucleosomes.
-
Cofactor: 3H-SAM (S-adenosyl-L-[methyl-3H]-methionine).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 4 mM DTT.
-
Procedure:
-
SGC0946 is serially diluted in DMSO and pre-incubated with DOT1L in the assay buffer for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of a mixture of nucleosomes and 3H-SAM.
-
The reaction is incubated for 1 hour at 30°C.
-
The reaction is stopped by the addition of trichloroacetic acid (TCA).
-
The precipitated, radiolabeled nucleosomes are captured on a filter plate.
-
The radioactivity is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
Cellular H3K79me2 Inhibition Assay (Western Blot)
This method assesses the ability of SGC0946 to inhibit DOT1L activity within cells by measuring the levels of dimethylated H3K79.
-
Cell Lines: A431 or MCF10A cells.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of SGC0946 for 72 hours.
-
Histone Extraction:
-
Cells are harvested and washed with PBS.
-
Histones are extracted using an acid extraction method or a commercial kit.
-
-
Western Blotting:
-
Equal amounts of histone extracts are separated by SDS-PAGE (15% gel) and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for H3K79me2 (e.g., Abcam ab3594).
-
A primary antibody against total Histone H3 is used as a loading control.
-
The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software.
-
The ratio of H3K79me2 to total H3 is calculated, and cellular IC50 values are determined.
-
Conclusion
SGC0946 is a highly potent and selective inhibitor of DOT1L, both in biochemical and cellular assays. Its well-defined selectivity profile, characterized by a lack of significant off-target activity against a broad range of other methyltransferases, kinases, and receptors, establishes it as a valuable chemical probe for elucidating the biological functions of DOT1L and as a foundational tool for the development of novel epigenetic therapies.
References
The Role of SGC-0946 in MLL-rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis. A key driver of these leukemias is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1. SGC-0946 is a potent and highly selective small molecule inhibitor of DOT1L that has emerged as a critical tool for studying the dependence of MLL-r leukemia on this epigenetic regulator and as a promising therapeutic lead. This technical guide provides an in-depth overview of the mechanism of action of SGC-0946, its effects on MLL-r leukemia cells, and detailed protocols for key experimental assays used in its characterization.
Mechanism of Action of SGC-0946
SGC-0946 is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of DOT1L, the sole H3K79 methyltransferase in humans.[1][2] In MLL-r leukemia, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to increased H3K79 dimethylation (H3K79me2) at the promoter regions of MLL target genes.[3][4][5] This epigenetic mark is associated with active transcription and is crucial for maintaining the expression of genes like HOXA9 and MEIS1, which are essential for the proliferation and survival of leukemia cells.[6][7]
By binding to the catalytic site of DOT1L, SGC-0946 prevents the transfer of a methyl group from SAM to H3K79.[8] This leads to a time- and dose-dependent reduction in global H3K79me2 levels, a reversal of the MLL-r gene expression signature, cell cycle arrest, differentiation, and ultimately, apoptosis in MLL-r leukemia cells.[2][9][10]
Quantitative Data on SGC-0946 Activity
The potency and selectivity of SGC-0946 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Metric | Value | Reference |
| Cell-Free Enzymatic Assay | DOT1L | IC50 | 0.3 nM | [8][11][12] |
| Surface Plasmon Resonance (SPR) | DOT1L | Kd | 0.06 nM | [8] |
Table 1: Biochemical Activity of SGC-0946
| Cell Line | Description | Assay | Metric | Value | Reference |
| A431 | Human epidermoid carcinoma | H3K79 Dimethylation | IC50 | 2.6 nM | [11][12] |
| A431 | Human epidermoid carcinoma | Cell Viability | IC50 | 2.65 nM | [9] |
| MCF10A | Human breast epithelial | H3K79 Dimethylation | IC50 | 8.8 nM | [11][12] |
| Molm13 | Human AML (MLL-AF9) | H3K79 Dimethylation | - | Time- and dose-dependent reduction | [9] |
| MV4;11 | Human biphenotypic leukemia (MLL-AF4) | Proliferation | - | Reduced proliferation | [3] |
| Human Cord Blood Cells | Transformed with MLL-AF9 | Cell Viability | - | Selective reduction in viability | [9] |
Table 2: Cellular Activity of SGC-0946
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by SGC-0946 in MLL-rearranged leukemia and a general workflow for its experimental characterization.
Caption: SGC-0946 inhibits DOT1L, blocking MLL-fusion-driven leukemogenesis.
Caption: Experimental workflow for characterizing SGC-0946.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of SGC-0946.
In Vitro Histone Methyltransferase (HMT) Assay
Objective: To determine the inhibitory effect of SGC-0946 on the enzymatic activity of DOT1L.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant DOT1L enzyme, a histone H3 substrate (e.g., recombinant histone H3 or H3 peptides), and S-adenosyl-L-[methyl-3H]methionine as the methyl donor in HMT assay buffer.
-
Inhibitor Addition: Add varying concentrations of SGC-0946 or DMSO (vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stopping the Reaction: Spot the reaction mixture onto filter paper to stop the reaction.
-
Washing: Wash the filter paper extensively to remove unincorporated radiolabel.
-
Quantification: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each SGC-0946 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of SGC-0946 on the proliferation of MLL-r leukemia cells.
-
Cell Seeding: Seed MLL-r leukemia cells (e.g., Molm13, MV4;11) and non-MLL-r control cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of SGC-0946 or DMSO.
-
Incubation: Incubate the plates for a specified duration (e.g., 4 to 14 days).[9][11]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 values.
Western Blot for H3K79me2
Objective: To determine the effect of SGC-0946 on the levels of H3K79 dimethylation in cells.
-
Cell Treatment and Lysis: Treat MLL-r leukemia cells with SGC-0946 for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., from Abcam or Cell Signaling Technology) overnight at 4°C. Also, probe for a loading control such as total Histone H3 or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities and normalize the H3K79me2 signal to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1
Objective: To measure the effect of SGC-0946 on the expression of MLL target genes.
-
RNA Extraction: Treat MLL-r leukemia cells with SGC-0946, and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To map the genome-wide occupancy of H3K79me2 and assess changes upon SGC-0946 treatment.
-
Cross-linking and Chromatin Preparation: Treat cells with SGC-0946. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, call peaks, and perform differential binding analysis between SGC-0946-treated and control samples to identify regions with altered H3K79me2 levels.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct engagement of SGC-0946 with DOT1L in a cellular context.
-
Cell Treatment: Treat intact cells with SGC-0946 or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated protein) from the aggregated protein pellet by centrifugation.
-
Protein Detection: Analyze the amount of soluble DOT1L in the supernatant at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble DOT1L as a function of temperature. A shift in the melting curve to a higher temperature in the SGC-0946-treated cells indicates target engagement and stabilization.
In Vivo Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of SGC-0946 in a living organism.
-
Cell Implantation: Engraft immunodeficient mice (e.g., NOD/SCID) with MLL-r leukemia cells (e.g., MV4-11) via tail vein injection or subcutaneous implantation.
-
Compound Administration: Once the leukemia is established, treat the mice with SGC-0946 or a vehicle control via a suitable route (e.g., intraperitoneal injection).[12] The formulation may involve suspending SGC-0946 in a vehicle like 1% methylcellulose.[21]
-
Monitoring: Monitor the mice for tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells or caliper measurements for subcutaneous tumors) and overall health and survival.
-
Pharmacodynamic Analysis: At the end of the study or at specific time points, collect tumor and/or peripheral blood samples to assess the levels of H3K79me2 by Western blot or immunohistochemistry to confirm target engagement in vivo.
Conclusion
SGC-0946 is a powerful chemical probe that has been instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemia. Its high potency and selectivity allow for the precise dissection of the downstream consequences of DOT1L inhibition. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of DOT1L in leukemia and to evaluate the efficacy of novel DOT1L inhibitors. The continued study of compounds like SGC-0946 holds significant promise for the development of targeted therapies that can improve outcomes for patients with this challenging disease.
References
- 1. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 2. DOT1L bridges transcription and heterochromatin formation at mammalian pericentromeres | EMBO Reports [link.springer.com]
- 3. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe SGC0946 | Chemical Probes Portal [chemicalprobes.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGC 0946 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 9. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. jifro.ir [jifro.ir]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Inducible Mouse Model of MLL-ENL-driven Mixed-lineage Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The “Never-Ending” Mouse Models for MLL-Rearranged Acute Leukemia Are Still Teaching Us - PMC [pmc.ncbi.nlm.nih.gov]
The DOT1L Inhibitor SGC0946: A Technical Guide to its Impact on H3K79 Methylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of SGC0946, a potent and selective small molecule inhibitor of the histone methyltransferase DOT1L. The document details the impact of SGC0946 on histone H3 lysine 79 (H3K79) methylation, a critical epigenetic mark often dysregulated in various cancers, particularly MLL-rearranged leukemias. This guide provides quantitative data on SGC0946's activity, detailed experimental protocols for assessing its effects, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of SGC0946.
Table 1: In Vitro Potency and Selectivity of SGC0946
| Target | Assay Type | IC50 | Kd | Selectivity | Reference |
| DOT1L | Radioactive Enzyme Assay | 0.3 nM | 0.06 nM | >100-fold vs. other HMTs |
Table 2: Cellular Activity of SGC0946
| Cell Line | Assay | IC50 / Effect | Treatment Conditions | Reference |
| A431 | H3K79 Dimethylation | 2.6 nM | 4 days | |
| MCF10A | H3K79 Dimethylation | 8.8 nM | Not Specified | |
| Molm13 (MLL-AF9) | H3K79me2 Reduction | Time- and dose-dependent | 1 µM; 3-7 days | [1] |
| Human Cord Blood Cells (MLL-AF9 transformed) | Cell Viability | Selective reduction | 1, 5 µM; 14 days | [1] |
| Ovarian Cancer Cells (SK-OV-3, TOV21G) | Proliferation & Survival | Reduction | 0.2, 2, or 20 µM; 12 days | [1] |
Table 3: In Vivo Efficacy of SGC0946
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Mouse Orthotopic Xenograft (Ovarian Cancer) | 10 mg/kg; i.p.; twice a week for 6 weeks | Significant tumor progression suppression, inhibition of DOT1L activity, and decreased H3K79me2 levels in tumors. | [1] |
Signaling Pathway and Mechanism of Action
SGC0946 exerts its effects by directly inhibiting the enzymatic activity of DOT1L, the sole histone methyltransferase responsible for H3K79 methylation. In cancers like MLL-rearranged leukemia, the fusion of the MLL gene to various partners leads to the aberrant recruitment of DOT1L to chromatin. This results in hypermethylation of H3K79 at specific gene loci, such as the HOXA gene cluster, leading to their overexpression and driving leukemogenesis.[2] SGC0946 competes with the cofactor S-adenosylmethionine (SAM) for binding to DOT1L, thereby preventing the transfer of a methyl group to H3K79.[3] This leads to a global reduction in H3K79 methylation levels, the suppression of target gene expression, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of SGC0946 on H3K79 methylation and cellular viability. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Western Blot for H3K79 Dimethylation
This protocol outlines the detection of H3K79me2 levels in cells treated with SGC0946.
a. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with SGC0946 or vehicle control for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam ab3594) diluted in blocking buffer overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., total Histone H3 or GAPDH) under the same conditions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Chromatin Immunoprecipitation (ChIP) for H3K79 Methylation
This protocol allows for the analysis of H3K79 methylation at specific genomic loci.
a. Chromatin Preparation:
-
Treat cells with SGC0946 or vehicle control.
-
Crosslink protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate to shear chromatin to an average size of 200-500 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
b. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a portion of the chromatin with an antibody against H3K79me2 or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
c. DNA Purification and Analysis:
-
Reverse the crosslinks by incubating the eluted chromatin and input samples at 65°C overnight with proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene loci (e.g., HOXA9 promoter) and control regions.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of SGC0946 and a vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Logical Relationships in MLL-Rearranged Leukemia Treatment
The inhibition of DOT1L by SGC0946 sets off a cascade of events that are logically interconnected, leading to the therapeutic effect in MLL-rearranged leukemia.
References
SGC-0946: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGC-0946 is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). As the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), DOT1L plays a critical role in transcriptional regulation. Aberrant DOT1L activity is implicated in the pathogenesis of various malignancies, particularly those driven by MLL (Mixed Lineage Leukemia) gene rearrangements. This document provides a comprehensive technical overview of SGC-0946, detailing its mechanism of action, summarizing preclinical data from in vitro and in vivo studies, outlining experimental protocols, and exploring its therapeutic potential across different cancer types.
Mechanism of Action
DOT1L is unique among histone lysine methyltransferases as it lacks the canonical SET domain. It is recruited to specific gene loci, often by oncogenic fusion proteins like MLL-AF9, leading to hypermethylation of H3K79.[1][2][3] This epigenetic mark is associated with active chromatin and transcriptional elongation, and its misregulation is a key driver in certain cancers, leading to the sustained expression of pro-leukemic genes such as HOXA9 and MEIS1.[2][3][4]
SGC-0946 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[5] This inhibition leads to a global reduction in H3K79 methylation levels, reversal of the oncogenic gene expression program, and subsequent induction of cell cycle arrest, differentiation, and apoptosis in susceptible cancer cells.[4][6]
Preclinical Data
SGC-0946 has demonstrated significant potency and selectivity in a range of preclinical models.
In Vitro Activity
SGC-0946 potently inhibits DOT1L enzymatic activity and reduces cellular H3K79 methylation, leading to anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Potency of SGC-0946
| Assay Type | Target/Cell Line | Metric | Value | Reference |
|---|---|---|---|---|
| Cell-free Radioactive Assay | DOT1L | IC₅₀ | 0.3 nM | [4][7] |
| Surface Plasmon Resonance | DOT1L | Kd | 0.06 nM | |
| Cellular H3K79me2 Assay | A431 (Epidermoid Carcinoma) | IC₅₀ | 2.6 - 2.65 nM | [5][4][7] |
| Cellular H3K79me2 Assay | MCF-10A (Non-tumorigenic Breast) | IC₅₀ | 8.8 nM | [5][4][7] |
| Cell Viability | NCI-H460 (Large Cell Lung Carcinoma) | IC₅₀ | 36.01 µM |[4] |
Table 2: Summary of In Vitro Effects of SGC-0946
| Cancer Type | Cell Lines | Concentration(s) | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| MLL-rearranged Leukemia | MLL-AF9 transformed cells, Molm13 | 1 - 5 µM | 3 - 14 days | Selective reduction in cell viability; Decreased H3K79me2; Inhibition of HOXA9 & MEIS1 gene expression. | [4] |
| Ovarian Cancer | SK-OV-3, TOV21G | 0.2 - 20 µM | 12 days | Reduced proliferation and survival; Induced G1 phase cell cycle arrest. | [4] |
| Breast Cancer | MCF7, SKBR3 | 1 µM | Up to 15 days | Suppressed colony formation; Induced G1 arrest (MCF7) and apoptosis (SKBR3); Activated interferon signaling. | [6] |
| Neuroblastoma | Panel of 8 NB cell lines | 8.2 - 20 µM | 72 hours | Strong synergy with EZH2 inhibitor GSK343; Combination induced ER stress. |[8] |
In Vivo Efficacy
The anti-tumor activity of SGC-0946 has been validated in vivo, most notably in an ovarian cancer model.
Table 3: In Vivo Efficacy of SGC-0946 in an Ovarian Cancer Model
| Animal Model | Dosing Regimen | Duration | Key Outcomes | Reference |
|---|
| Female NOD-SCID mice with orthotopic ovarian cancer xenografts | 10 mg/kg, intraperitoneal injection, twice weekly | 6 weeks | Significantly suppressed tumor growth (size and weight); Reduced intratumoral H3K79me2, CDK6, and cyclin D3 levels. |[4][7] |
In neuroblastoma models, the combination of SGC-0946 and the EZH2 inhibitor GSK343 significantly reduced tumor growth more effectively than either agent alone.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro H3K79 Dimethylation Assay (A431 cells)
This protocol is based on the methodology described in the literature.[5]
-
Cell Culture: A431 cells are seeded in appropriate multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of SGC-0946 or vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for 4 days to allow for histone turnover and observation of methylation changes.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody specific for H3K79 dimethylation (H3K79me2) and a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Plates are imaged using a high-content imaging system. The fluorescence intensity of the H3K79me2 signal within the nucleus is quantified.
-
Data Processing: The data is normalized to vehicle-treated controls, and the IC₅₀ value is calculated using a standard dose-response curve fit.
In Vivo Ovarian Cancer Orthotopic Xenograft Study
This protocol is a representation of the study cited in the preclinical data section.[4]
-
Cell Implantation: SK-OV-3 or TOV21G ovarian cancer cells are surgically implanted into the ovarian bursa of 4-week-old female NOD-SCID mice.
-
Tumor Establishment: Mice are monitored, allowing tumors to establish for a set period.
-
Randomization: Animals are randomized into treatment and control (vehicle) groups.
-
Treatment Administration: The treatment group receives SGC-0946 at 10 mg/kg via intraperitoneal (i.p.) injection twice a week. The control group receives vehicle on the same schedule.
-
Monitoring: Tumor growth is monitored throughout the study (e.g., by imaging), and animal body weight and general health are recorded.
-
Study Endpoint: After 6 weeks of treatment, animals are euthanized.
-
Tissue Collection & Analysis: Tumors are excised, weighed, and measured. A portion of the tumor tissue is processed for downstream analysis, such as Western blotting or immunohistochemistry, to measure levels of H3K79me2, CDK6, and cyclin D3.
Therapeutic Applications and Future Directions
The preclinical evidence strongly supports the investigation of SGC-0946 in several oncological contexts.
-
MLL-rearranged Leukemia: This remains the most validated application for DOT1L inhibitors. The specific dependency of these leukemias on the DOT1L-mediated gene expression program makes SGC-0946 a highly rational therapeutic agent.[2][3]
-
Solid Tumors: Emerging data in ovarian, breast, and neuroblastoma suggest a broader role for DOT1L inhibition.[4][6][8][10] In breast cancer, the ability of SGC-0946 to induce an interferon response suggests a potential role in immuno-oncology combinations.[6]
-
Combination Therapies: The synergy observed with EZH2 inhibitors in neuroblastoma highlights a promising strategy of combining epigenetic modulators to achieve a more profound anti-tumor effect.[8][9] Combining SGC-0946 with inhibitors of other MLL complex components, such as Menin inhibitors, has also shown superior efficacy in leukemia models.[11]
Future research should focus on identifying predictive biomarkers beyond MLL rearrangements to guide patient selection, exploring rational combination strategies to enhance efficacy and overcome potential resistance, and initiating clinical trials in patient populations with a strong biological rationale for DOT1L inhibition. While no clinical trials specifically for SGC-0946 were identified, other DOT1L inhibitors have entered clinical investigation, paving the way for next-generation compounds like SGC-0946.[2]
References
- 1. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 6. DOT1L inhibition exerts the anti-tumor effect by activating interferon signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
SGC 0946: A Technical Guide for Epigenetic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGC 0946 is a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). As the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation, DOT1L plays a critical role in transcriptional regulation. Dysregulation of DOT1L activity, particularly through its recruitment by MLL fusion proteins, is a key driver in the pathogenesis of MLL-rearranged (MLLr) leukemias. This compound serves as a vital chemical probe for investigating the biological functions of DOT1L and exploring its therapeutic potential. This document provides an in-depth technical guide on this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction to this compound
This compound is a derivative of the earlier DOT1L inhibitor EPZ004777, exhibiting significantly greater potency.[1][2] It acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, thereby blocking the catalytic activity of DOT1L.[3] This inhibition leads to a global reduction in H3K79 methylation levels, a mark associated with active transcription.[4][5] In the context of MLL-rearranged leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins results in the hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 oncogenes, leading to their overexpression and leukemic transformation.[6][7] this compound has demonstrated selective cytotoxicity towards MLL-rearranged leukemia cells by reversing this aberrant methylation and downregulating the expression of these critical oncogenes.[2][6]
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the histone methyltransferase DOT1L. In MLL-rearranged leukemias, chromosomal translocations fuse the N-terminus of the MLL1 gene with one of over 70 different partner genes.[7][8] The resulting MLL fusion protein retains its ability to bind to chromatin but loses its intrinsic methyltransferase activity. Instead, it aberrantly recruits DOT1L to target genes.[7] This leads to hypermethylation of H3K79, an epigenetic mark that promotes transcriptional elongation.[4][5] The sustained high-level expression of MLL target genes, such as HOXA9 and MEIS1, is crucial for the initiation and maintenance of the leukemic state.[6]
This compound competitively binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[3] This leads to a dose- and time-dependent decrease in global H3K79me2 levels.[9] By reversing the aberrant H3K79 hypermethylation at MLL target gene loci, this compound effectively silences their expression, which in turn induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[9][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on various in vitro and in vivo studies.
| Parameter | Value | Assay Type | Source |
| IC50 (DOT1L) | 0.3 nM | Cell-free radioactive enzyme assay | [1][2][5] |
| Kd (DOT1L) | 0.06 nM | Surface Plasmon Resonance (SPR) | [6] |
| Cellular IC50 (H3K79me2 reduction) | 2.6 nM | A431 cells | [1][5] |
| Cellular IC50 (H3K79me2 reduction) | 8.8 nM | MCF10A cells | [1][5] |
| Cellular IC50 (Cell Viability) | 2.65 nM | A431 cells | [10] |
| Cell Line | MLL Translocation | Treatment Concentration | Treatment Duration | Effect | Source |
| Molm13 | MLL-AF9 | 1 µM | 3-7 days | Time- and dose-dependent reduction in H3K79me2 | [9] |
| Molm13 | MLL-AF9 | 1 µM | 7 days | Inhibition of HOXA9 and Meis1 expression | [9] |
| MV4;11 | MLL-AF4 | 50 nM | 7 days | Reduced proliferation | [4] |
| Human Cord Blood Cells (transformed with MLL-AF9) | MLL-AF9 | 1, 5 µM | 14 days | Selective reduction of cell viability | [9] |
| SK-OV-3 & TOV21G (Ovarian Cancer) | N/A | 0.2, 2, or 20 µM | 12 days | Reduced proliferation and survival | [9] |
| Animal Model | Dosage and Administration | Duration | Effect | Source |
| Mouse orthotopic xenograft ovarian cancer model | 10 mg/kg; intraperitoneal injection; twice a week | 6 weeks | Significant suppression of tumor progression; decreased H3K79me2, CDK6, and cyclin D3 levels in tumors | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Cell Culture and this compound Treatment
-
Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., Molm13, MV4;11) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Cell Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Add the desired final concentration of this compound (e.g., 10 nM to 1 µM) or DMSO as a vehicle control to the cell culture medium. Incubate for the desired duration (e.g., 24, 48, 72 hours, or up to 7 days for gene expression studies).
Western Blot for H3K79me2 Detection
-
Histone Extraction:
-
Harvest treated and control cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Perform acid extraction of histones. Briefly, resuspend the cell pellet in a hypotonic lysis buffer, isolate the nuclei, and extract histones with 0.2 M H2SO4.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
Quantify the histone concentration using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of histone extracts (e.g., 15 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1 hour is recommended for small histone proteins.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 (e.g., from Thermo Fisher, Cat # 49-1019, diluted 1:250) overnight at 4°C with gentle agitation.[11]
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Chromatin Immunoprecipitation (ChIP)
-
Cell Fixation and Chromatin Preparation:
-
Treat cells with this compound or DMSO as described in 4.1.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells.
-
Lyse the cells and isolate the nuclei.
-
Sonically shear the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K79me2 or a negative control IgG.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences (e.g., promoters of HOXA9, MEIS1) by quantitative PCR (qPCR).
-
Cell Viability (MTT) Assay
-
Cell Seeding: Seed MLL-rearranged leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 6. This compound | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 7. oncotarget.com [oncotarget.com]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. H3K79me2 Polyclonal Antibody (49-1019) [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Cellular Tapestry: An In-depth Technical Guide to the Effects of SGC-0946
For Researchers, Scientists, and Drug Development Professionals
SGC-0946 has emerged as a potent and highly selective small molecule inhibitor of the DOT1L (Disruptor of Telomeric Silencing 1-Like) histone methyltransferase. Its ability to specifically modulate the epigenetic landscape has made it an invaluable tool for investigating cellular processes and a promising therapeutic candidate, particularly in the context of MLL-rearranged leukemias. This guide provides a comprehensive overview of the cellular effects of SGC-0946, detailing its mechanism of action, impact on signaling pathways, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Inhibition of DOT1L and H3K79 Methylation
SGC-0946 functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor cofactor for DOT1L.[1] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a mark predominantly associated with active transcription.[2] By binding to the SAM pocket of DOT1L, SGC-0946 effectively blocks its catalytic activity, leading to a global reduction in H3K79 methylation levels, particularly dimethylation (H3K79me2).[2][3] This epigenetic alteration is central to the diverse cellular consequences of SGC-0946 treatment.
Quantitative Data Summary
The potency and cellular activity of SGC-0946 have been quantified across various biochemical and cellular assays. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Assay Type | Reference |
| IC50 (DOT1L) | 0.3 nM | Radioactive Enzyme Assay | [2][3][4][5][6] |
| Kd | 0.06 nM | - | [5] |
| Cellular IC50 (H3K79me2 reduction) | 2.6 nM | A431 cells | [2][3][6] |
| 2.65 nM | A431 cells | [4] | |
| 8.8 nM | MCF10A cells | [2][3][6] | |
| 8.8 ± 1.6 nM | MCF10A cells | [1] | |
| Cellular IC50 (Viability) | 36.01 μM | NCI-H460 cells | [4] |
Table 1: Biochemical and Cellular Potency of SGC-0946
| Cell Line | Treatment | Effect | Reference |
| Molm13 (MLL-rearranged leukemia) | 1 µM; 3-7 days | Time- and dose-dependent reduction in H3K79me2 | [4] |
| Molm13 (MLL-rearranged leukemia) | 1 µM; 7 days | Inhibition of MLL target genes HOXA9 and Meis1 | [4] |
| Human cord blood cells (transformed with MLL-AF9) | 1, 5 µM; 14 days | Selective reduction of cell viability | [4] |
| SK-OV-3 and TOV21G (ovarian cancer) | 0.2, 2, or 20 µM; 12 days | Reduced proliferation and survival | [4] |
| SK-OV-3 and TOV21G (ovarian cancer) | 10 µM; 12 days | G1 phase cell cycle arrest | [4] |
| MV4;11 (MLL-rearranged leukemia) | 50 nM; 7 days | Reduced proliferation without affecting HOXA9 and MEIS1 expression | [7] |
| NCI-H460 (lung cancer) | Varies | Induces resistance in DOT1L R231Q mutant cells | [8] |
Table 2: Cellular Effects of SGC-0946 in Various Cancer Cell Lines
Signaling Pathways and Cellular Processes Modulated by SGC-0946
The primary molecular effect of SGC-0946, the reduction of H3K79 methylation, triggers a cascade of downstream events that impact several critical cellular signaling pathways and processes.
MLL-Fusion Oncogene Pathway in Leukemia
In mixed-lineage leukemia (MLL)-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to MLL target genes, such as HOXA9 and MEIS1.[9] This results in hypermethylation of H3K79 at these loci, driving their overexpression and promoting leukemogenesis.[9][10] SGC-0946 treatment reverses this hypermethylation, leading to the transcriptional repression of these oncogenes, which in turn induces cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[6][10]
Cell Cycle Regulation
SGC-0946 has been shown to induce G1 phase cell cycle arrest in ovarian cancer cells.[4] This effect is associated with the downregulation of key cell cycle regulators, including CDK6 and Cyclin D3.[4] The reduction of H3K79me2 at the promoters of these genes likely contributes to their transcriptional repression.
MAPK/ERK Signaling Pathway
In certain contexts, such as lung cancer with specific DOT1L mutations (e.g., R231Q), SGC-0946 can modulate the MAPK/ERK signaling pathway.[8] The R231Q mutation enhances DOT1L's ability to increase H3K79me2 at the RAF1 promoter, leading to pathway activation.[8] While SGC-0946 can counteract this, the mutation also confers some resistance to the inhibitor.[8]
Somatic Cell Reprogramming
DOT1L activity acts as a barrier to the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[11][12] Inhibition of DOT1L by SGC-0946 creates a more permissive epigenetic state, enhancing reprogramming efficiency.[11][13] This is achieved, in part, by increasing the binding of pluripotency factors like OCT4 and SOX2 to their target enhancers.[13]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SGC-0946's cellular effects. Below are representative protocols for key experiments.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation.
Materials:
-
96-well cell culture plates
-
SGC-0946 stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of SGC-0946 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the SGC-0946 dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Histone Modifications
Western blotting is used to detect changes in the levels of specific proteins, such as total and modified histones.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Histone extraction buffer
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K79me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with SGC-0946 for the desired time and dose.
-
Lyse the cells and extract histones using an appropriate protocol.[10]
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K79me2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for a loading control (e.g., anti-total H3).
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR is used to determine the enrichment of a specific histone modification at a particular genomic locus.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP dilution buffer
-
Antibody against H3K79me2
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR machine and reagents
-
Primers for target gene promoters (e.g., HOXA9) and a negative control region
Procedure:
-
Treat cells with SGC-0946 or vehicle.
-
Cross-link proteins to DNA with 1% formaldehyde.[15]
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-H3K79me2 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating with NaCl and treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter regions of target genes to quantify the enrichment of H3K79me2.
Conclusion
SGC-0946 is a powerful chemical probe that has significantly advanced our understanding of the role of DOT1L and H3K79 methylation in cellular function and disease. Its high potency and selectivity make it an excellent tool for dissecting the epigenetic regulation of gene expression, cell cycle control, and oncogenic pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted cellular effects of this important inhibitor. As research continues, SGC-0946 and its analogs hold great promise for the development of novel epigenetic therapies.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGC 0946 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 6. medkoo.com [medkoo.com]
- 7. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 11. Connecting the DOTs on Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT1L is a barrier to histone acetylation during reprogramming to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
SGC 0946: A Potent and Selective Chemical Probe for the Histone Methyltransferase DOT1L
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SGC 0946, a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L. This compound serves as an invaluable chemical probe for elucidating the biological functions of DOT1L in both normal physiology and various disease states, particularly in cancers such as MLL-rearranged leukemia. This document details the biochemical and cellular activity of this compound, its selectivity profile, and its application in preclinical models, supported by structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across different experimental systems.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Parameter | Value (nM) | Cell Line/System | Reference |
| Enzymatic Assay | DOT1L | IC50 | 0.3 | Radioactive Assay | [1][2][3] |
| Binding Assay | DOT1L | Kd | 0.06 | Surface Plasmon Resonance (SPR) | [4] |
| Cellular Assay | H3K79 Dimethylation | IC50 | 2.6 | A431 cells | [1][2][3] |
| Cellular Assay | H3K79 Dimethylation | IC50 | 8.8 | MCF10A cells | [2][3] |
| Cellular Assay | DOT1L Inhibition | IC50 | 2.65 | A431 cells | [1] |
Table 2: Cellular Activity of this compound in Cancer Models
| Cell Line | Cancer Type | Effect | Concentration (µM) | Duration | Reference |
| Molm13 | MLL-rearranged Leukemia | Reduction in H3K79me2 mark | 1 | 3-7 days | [1] |
| Molm13 | MLL-rearranged Leukemia | Inhibition of MLL target genes (HOXA9, Meis1) | 1 | 7 days | [1] |
| Human Cord Blood (MLL-AF9 transformed) | Leukemia Model | Selective reduction of cell viability | 1, 5 | 14 days | [1] |
| SK-OV-3, TOV21G | Ovarian Cancer | Reduced proliferation and survival | 0.2, 2, 20 | 12 days | [1] |
| SK-OV-3, TOV21G | Ovarian Cancer | G1 phase arrest | Not Specified | Not Specified | [1] |
| OMM2.3, 92-1 | Uveal Melanoma | Suppressed growth and colony formation | 10 | 12 days | [5] |
| OMM2.3 | Uveal Melanoma | G1/S arrest and apoptosis | 10 | Not Specified | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Effect | Reference |
| Mouse Orthotopic Xenograft | Ovarian Cancer | 10 mg/kg, i.p., twice a week for 6 weeks | Significantly suppressed tumor progression; Inhibited DOT1L activity and decreased H3K79me2, CDK6, and cyclin D3 levels in tumors. | [1][2] |
| Orthotopic Model | Uveal Melanoma | Pre-treatment of cells with 10 µM this compound for 10 days prior to injection | Significantly attenuated tumor growth. | [5] |
DOT1L Signaling and Mechanism of Action of this compound
DOT1L is a unique histone methyltransferase that methylates lysine 79 of histone H3 (H3K79), a mark associated with active transcription.[3][6] In certain cancers, such as those with MLL rearrangements, DOT1L is aberrantly recruited to chromatin, leading to the overexpression of oncogenes like HOXA9 and MEIS1.[7][8] this compound acts as a potent and selective inhibitor of DOT1L's catalytic activity, thereby preventing H3K79 hypermethylation and suppressing the expression of these oncogenic drivers.[1][7]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Biochemical Assay for DOT1L Inhibition (Radioactive)
This protocol is based on the description of the assay used to determine the IC50 of this compound.[3]
Materials:
-
Recombinant human DOT1L enzyme
-
Histone H3 substrate
-
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, DOT1L enzyme, and histone H3 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone H3.
-
Wash the filter plate to remove unincorporated 3H-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for H3K79 Dimethylation Inhibition
This protocol is a generalized procedure based on the cellular assays reported for this compound.[1][2][3]
Materials:
-
A431 or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 4 days).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-H3K79me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Logical Framework for this compound as a Chemical Probe
For a small molecule to be considered a high-quality chemical probe, it must possess several key characteristics. This compound fulfills these criteria for investigating DOT1L biology.
Selectivity Profile
This compound exhibits high selectivity for DOT1L. It has been shown to be inactive against a panel of 12 other protein methyltransferases and DNMT1, with over 100-fold selectivity.[2][3] This high degree of selectivity is crucial for attributing its biological effects specifically to the inhibition of DOT1L, thereby minimizing the risk of off-target effects confounding experimental results.
Conclusion
This compound is a well-characterized and highly effective chemical probe for the study of DOT1L. Its potent and selective inhibition of DOT1L's enzymatic activity, coupled with its demonstrated cellular and in vivo efficacy, makes it an indispensable tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. The data and protocols provided in this guide are intended to facilitate the rigorous design and execution of experiments aimed at further unraveling the multifaceted roles of DOT1L in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 4. SGC0946 | DOT1L inhibitor | Probechem Biochemicals [probechem.com]
- 5. Epigenetic drug library screening reveals targeting DOT1L abrogates NAD+ synthesis by reprogramming H3K79 methylation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of DOT1L in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
SGC0946: A Technical Guide to its Application in Stem Cell Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The induction of pluripotency in somatic cells, a cornerstone of regenerative medicine and disease modeling, is often hindered by significant epigenetic barriers. SGC0946, a potent and highly selective small molecule inhibitor of the DOT1L (disruptor of telomeric silencing 1-like) histone H3 lysine 79 (H3K79) methyltransferase, has emerged as a key facilitator in overcoming these obstacles. This technical guide provides an in-depth overview of SGC0946's mechanism of action, a compilation of its effects on reprogramming efficiency, detailed experimental protocols, and visualizations of the underlying cellular and molecular pathways. By reducing the levels of H3K79 methylation, SGC0946 helps to create a more permissive chromatin state for the activation of pluripotency-associated genes, thereby enhancing the efficiency and kinetics of induced pluripotent stem cell (iPSC) generation.
Introduction to SGC0946
SGC0946 is a second-generation DOT1L inhibitor, demonstrating over 100-fold selectivity for its target enzyme and an IC50 of 0.3 nM in cell-free assays.[1] It is significantly more potent than its predecessor, EPZ004777.[2][3] The primary role of DOT1L is to catalyze the mono-, di-, and trimethylation of H3K79, an epigenetic mark generally associated with actively transcribed genes.[4] By inhibiting DOT1L, SGC0946 effectively reduces global H3K79 methylation levels, a critical step in erasing the epigenetic memory of the somatic cell of origin and facilitating the transition to a pluripotent state.[2][5]
Mechanism of Action in Stem Cell Reprogramming
The prevailing understanding is that high levels of H3K79 methylation act as a barrier to successful reprogramming.[2][4] SGC0946's inhibitory action on DOT1L directly counteracts this barrier. The proposed mechanisms through which SGC0946 enhances reprogramming include:
-
Overcoming the Mesenchymal-to-Epithelial Transition (MET) Barrier: While initially thought to primarily facilitate MET, a crucial early step in reprogramming fibroblasts, studies have shown that DOT1L inhibition by SGC0946 promotes pluripotency acquisition even beyond this stage and in cells that are already epithelial.[2][5]
-
Creating a Permissive Chromatin State: By reducing H3K79 methylation, SGC0946 contributes to a more open and plastic chromatin architecture. This altered epigenetic landscape allows for the binding of key pluripotency transcription factors, such as OCT4 and SOX2, to their target gene enhancers, including those of NANOG.[4]
-
Promoting Pluripotency Gene Activation: The reduction of the repressive H3K79me mark facilitates the activation of essential pluripotency genes.[4][6]
-
Balancing Histone Acetylation: Recent findings suggest that DOT1L inhibition leads to an increase in histone acetylation, a hallmark of transcriptionally permissive chromatin. This hyperacetylation is crucial for enhanced reprogramming efficiency.[7]
Quantitative Data on Reprogramming Efficiency
The application of SGC0946, often in combination with other small molecules and reprogramming factors, has consistently demonstrated a significant enhancement in iPSC generation. The following tables summarize key quantitative findings from various studies.
| Cell Type | Reprogramming Factors | SGC0946 Concentration | Fold Increase in NANOG+ Colonies (vs. Control) | Study |
| Mouse Embryonic Fibroblasts (MEFs) | Doxycycline-inducible OSKM | Not Specified | ~15-fold (Day 6) | [7] |
| Mouse Embryonic Fibroblasts (MEFs) | Doxycycline-inducible OSKM | Not Specified | Significant increase | [3] |
| Reprogramming Condition | Key Small Molecules | Effect on Pluripotency Gene Expression (Day 6) | Study |
| OCT7-, OCT8-, and OCT9-based reprogramming | SGC0946 | Activation of LIN28A, NANOG, SALL4, and SOX2 | [4] |
Experimental Protocols
The following protocols are generalized from published studies and should be optimized for specific cell types and experimental conditions.
Reprogramming of Mouse Embryonic Fibroblasts (MEFs) with Doxycycline-Inducible OSKM Factors
This protocol is based on studies utilizing MEFs containing doxycycline-inducible cassettes for the Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc).
Materials:
-
Reprogrammable MEFs (e.g., from OG2/rtTA mice)
-
DMEM (high glucose) supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, 0.1 mM 2-Mercaptoethanol
-
ESC Medium: KnockOut DMEM, 15% KSR, 1% GlutaMAX, 1% Non-Essential Amino Acids, 0.1 mM 2-Mercaptoethanol, 1000 U/mL LIF
-
Doxycycline (2 µg/mL)
-
SGC0946 (e.g., 1 µM, dissolved in DMSO)
-
DMSO (vehicle control)
-
0.1% Gelatin
-
Trypsin-EDTA
Procedure:
-
Cell Plating: Plate reprogrammable MEFs onto gelatin-coated 12-well plates at a density of 30,000-50,000 cells per well in MEF medium.
-
Initiation of Reprogramming: The following day (Day 0), replace the MEF medium with ESC medium containing doxycycline (2 µg/mL).
-
SGC0946 Treatment: Add SGC0946 to the desired final concentration (e.g., 1 µM) or an equivalent volume of DMSO for the control group.
-
Medium Changes: Change the medium every other day with fresh ESC medium containing doxycycline and SGC0946.
-
Monitoring Reprogramming: Monitor the cells for morphological changes indicative of reprogramming, such as the formation of compact, three-dimensional colonies.
-
Colony Counting: On days 6-8, stain the cells for pluripotency markers (e.g., NANOG) and count the number of positive colonies.
-
Generation of Stable iPSC Lines: To establish stable iPSC lines, pick individual colonies and expand them in ESC medium without doxycycline and SGC0946.
Chemical Reprogramming Cocktails
SGC0946 is also a component of chemical cocktails used to induce pluripotency without the need for exogenous transcription factors. These protocols are highly complex and involve multiple stages with different chemical combinations.
An example of a chemical cocktail includes: Vitamin C, BMP4, RepSox, BrdU, VPA, FSK, AM580, EPZ5676, DZNep, and SGC0946 .[8] The precise timing and concentration of each component are critical for successful reprogramming and require careful optimization.
Visualizing the Role of SGC0946 in Reprogramming
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involving SGC0946.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DOT1L inhibition enhances pluripotency beyond acquisition of epithelial identity and without immediate suppression of the somatic transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. DOT1L inhibition enhances pluripotency beyond acquisition of epithelial identity and without immediate suppression of the somatic transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Connecting the DOTs on Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L is a barrier to histone acetylation during reprogramming to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell reprogramming: methods, mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of SGC-0946: A Potent and Selective DOT1L Inhibitor for Solid Tumor Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SGC-0946 is a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is unique among histone methyltransferases as it is the only known enzyme to methylate histone H3 on lysine 79 (H3K79), a modification associated with active transcription.[3] Aberrant DOT1L activity has been implicated in the pathogenesis of various malignancies, including mixed-lineage leukemia (MLL)-rearranged leukemias and a growing number of solid tumors. This technical guide provides a comprehensive overview of the preclinical data on SGC-0946 in solid tumors, focusing on its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols to support further research and development.
Core Mechanism of Action
SGC-0946 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of DOT1L. It binds to the SAM (S-adenosyl-L-methionine) binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79. This leads to a reduction in H3K79 methylation levels, which in turn alters gene expression, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in susceptible cancer cells.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of DOT1L and a general workflow for evaluating the preclinical efficacy of SGC-0946.
Caption: DOT1L Signaling Pathway and Inhibition by SGC-0946.
Caption: General Workflow for Preclinical Evaluation of SGC-0946.
In Vitro Preclinical Data
SGC-0946 has demonstrated potent and selective inhibition of DOT1L and antiproliferative activity across a range of solid tumor cell lines.
Table 1: In Vitro Potency and Cellular Activity of SGC-0946
| Assay Type | Target/Cell Line | Endpoint | Result | Reference |
| Enzymatic Assay | Recombinant DOT1L | IC50 | 0.3 nM | |
| H3K79 Dimethylation | A431 (Epidermoid Carcinoma) | Cellular IC50 | 2.6 nM | [3][4] |
| H3K79 Dimethylation | MCF10A (Non-tumorigenic Breast) | Cellular IC50 | 8.8 nM | [4] |
| Cell Viability | Ovarian Cancer Cells (SK-OV-3, TOV21G) | Reduction in proliferation and survival | Effective at 0.2, 2, and 20 µM (12 days) | |
| Cell Cycle | Ovarian Cancer Cells (SK-OV-3, TOV21G) | G1 Phase Arrest | Induced at 10 µM (12 days) | |
| Colony Formation | Ovarian Cancer Cells (SK-OV-3, TOV21G) | Reduction in colonies | Observed |
Table 2: IC50 Values of SGC-0946 in Various Solid Tumor Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SGC-0946 across a panel of solid tumor cell lines from the Genomics of Drug Sensitivity in Cancer database.
| Cell Line | Cancer Type | IC50 (µM) |
| KM12 | Colorectal Adenocarcinoma | 0.237 |
| NCI-H1304 | Small Cell Lung Cancer | 0.461 |
| HCC2998 | Colorectal Adenocarcinoma | 0.472 |
| LNCaP Clone FGC | Prostate Carcinoma | 0.529 |
| NCI-H2291 | Lung Adenocarcinoma | 1.093 |
| IHH-4 | Thyroid Carcinoma | 1.218 |
| MDA-MB-415 | Breast Carcinoma | 1.447 |
| WM278 | Skin Melanoma | 1.480 |
| CADO-ES1 | Ewing's Sarcoma | 1.597 |
| G-MEL | Skin Melanoma | 1.625 |
Data sourced from the Genomics of Drug Sensitivity in Cancer project.[5]
In Vivo Preclinical Data
In vivo studies have demonstrated the anti-tumor efficacy of SGC-0946 in solid tumor xenograft models.
Table 3: In Vivo Efficacy of SGC-0946 in an Ovarian Cancer Xenograft Model
| Animal Model | Tumor Model | Treatment Regimen | Key Findings | Reference |
| Female NOD-SCID mice (4-week-old) | Orthotopic xenograft of ovarian cancer cells | 10 mg/kg SGC-0946, intraperitoneal injection, twice a week for 6 weeks | Significantly suppressed tumor growth (size and weight). Inhibited DOT1L activity and decreased H3K79me2, CDK6, and cyclin D3 levels in tumors. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of SGC-0946 (e.g., 0.01 nM to 100 µM) for 72-96 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for H3K79 Dimethylation
-
Cell Lysis: Treat cells with SGC-0946 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against H3K79me2 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Ovarian Cancer Orthotopic Xenograft Model
-
Animal Model: Use 4-6 week old female immunodeficient mice (e.g., NOD-SCID).
-
Cell Implantation: Surgically implant ovarian cancer cells (e.g., 1 x 10^6 SK-OV-3 cells) into the ovarian bursa of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth via imaging or palpation. Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer SGC-0946 (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection according to the specified schedule (e.g., twice weekly).
-
Tumor Monitoring: Measure tumor volume with calipers or via imaging at regular intervals. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., western blot for H3K79me2).
Conclusion
The preclinical data for SGC-0946 demonstrate its potential as a valuable research tool and a promising therapeutic candidate for the treatment of solid tumors. Its potent and selective inhibition of DOT1L, coupled with demonstrated in vitro and in vivo anti-tumor activity, warrants further investigation into its clinical utility. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of SGC-0946 in various solid tumor contexts.
References
Methodological & Application
Application Notes and Protocols for SGC-0946, a Potent and Selective DOT1L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC-0946 is a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is unique among histone methyltransferases as it targets the histone H3 lysine 79 (H3K79) residue, a mark associated with active transcription.[1] Dysregulation of DOT1L activity is implicated in certain cancers, particularly MLL-rearranged leukemias, making it a compelling therapeutic target.[2] These application notes provide detailed protocols for in vitro and cellular assays to characterize the activity of SGC-0946.
Introduction to SGC-0946
SGC-0946 demonstrates high potency against DOT1L with a reported in vitro IC50 of approximately 0.3 nM in a radioactive assay.[1][2] In cellular assays, it effectively reduces H3K79 dimethylation (H3K79me2) with IC50 values in the low nanomolar range.[1][2] Its mechanism of action involves competing with the S-adenosylmethionine (SAM) cofactor, thereby preventing the transfer of a methyl group to H3K79. The inhibition of DOT1L by SGC-0946 leads to a decrease in the expression of target genes such as HOXA9 and MEIS1, which are critical for the proliferation of MLL-rearranged leukemia cells. This ultimately results in cell cycle arrest, differentiation, and apoptosis in sensitive cancer cell lines.
Data Presentation
In Vitro and Cellular Potency of SGC-0946
| Assay Type | Target | Cell Line | IC50 | Reference |
| Radioactive Enzyme Assay | DOT1L | - | 0.3 nM | [1][2] |
| H3K79 Dimethylation | DOT1L | A431 | 2.6 nM | [1][2] |
| H3K79 Dimethylation | DOT1L | MCF10A | 8.8 nM | [1][2] |
| Cell Viability | MLL-rearranged leukemia | MV4;11 | Not explicitly stated, but effective at nM concentrations | [3] |
Effects of SGC-0946 on Cell Lines
| Cell Line | Cancer Type | Effect of SGC-0946 | Treatment Conditions | Reference |
| MV4;11 | MLL-rearranged leukemia | Reduced proliferation, decreased H3K79me2 | 50 nM for 7 days | [3] |
| A431 | Epidermoid carcinoma | Reduced H3K79me2 | IC50 of 2.6 nM | [1][2] |
| MCF10A | Non-tumorigenic breast epithelial | Reduced H3K79me2 | IC50 of 8.8 nM | [1][2] |
| SK-OV-3 | Ovarian cancer | G1 phase arrest | 10 µM for 12 days | [4] |
| TOV21G | Ovarian cancer | G1 phase arrest | 10 µM for 12 days | [4] |
Signaling Pathway
DOT1L is the sole enzyme responsible for H3K79 methylation. In MLL-rearranged leukemias, the MLL-fusion protein aberrantly recruits DOT1L to specific genomic loci, leading to the methylation of H3K79 and the subsequent upregulation of pro-leukemogenic genes like HOXA9 and MEIS1. SGC-0946 acts by directly inhibiting the catalytic activity of DOT1L.
References
Application Notes and Protocols for SGC-0946 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
SGC-0946 is a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] DOT1L is unique as it is the only known enzyme to methylate histone H3 at lysine 79 (H3K79), a mark associated with active transcription.[3][4] Dysregulation of DOT1L activity, particularly through its association with MLL fusion proteins, is a critical driver in certain types of leukemia, such as MLL-rearranged (MLL-r) leukemia.[3][5] SGC-0946 serves as a valuable chemical probe for investigating the biological functions of DOT1L and as a potential therapeutic agent for cancers with DOT1L-dependent proliferation.[1][2] These application notes provide detailed protocols and optimal concentration ranges for the use of SGC-0946 in cell culture experiments.
Mechanism of Action
SGC-0946 exerts its biological effects by competitively inhibiting the enzymatic activity of DOT1L.[3] This inhibition leads to a time- and dose-dependent reduction in the levels of H3K79 methylation, particularly dimethylation (H3K79me2).[2] In MLL-rearranged leukemia cells, the MLL fusion protein aberrantly recruits DOT1L to ectopic loci, leading to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][6] By blocking DOT1L activity, SGC-0946 reverses this hypermethylation, leading to the downregulation of these target genes, cell cycle arrest (primarily at the G1 phase), and ultimately, selective killing of MLL-rearranged cancer cells.[2]
Caption: SGC-0946 inhibits DOT1L, blocking H3K79 methylation and leukemogenesis.
Quantitative Data Summary
The optimal concentration of SGC-0946 is highly dependent on the cell line and the specific biological question being addressed. Below is a summary of effective concentrations from various studies.
| Cell Line | Assay Type | Concentration / IC50 | Incubation Time | Reference |
| Enzymatic Assay | Cell-free DOT1L Inhibition | IC50 = 0.3 nM | N/A | [1][3] |
| A431 | H3K79 Dimethylation Reduction (Cellular) | IC50 = 2.6 nM / 2.65 nM | 3 - 4 days | [1][2] |
| MCF10A | H3K79 Dimethylation Reduction (Cellular) | IC50 = 8.8 nM | 4 days | [1][7] |
| Molm13 (MLL-rearranged) | H3K79 Dimethylation Reduction | 1 µM | 3 - 7 days | [2] |
| Molm13 (MLL-rearranged) | MLL Target Gene Inhibition | 1 µM | 4 - 7 days | [1][2] |
| Human Cord Blood Cells (MLL-AF9 transformed) | Cell Viability Reduction | 1 µM, 5 µM | 14 days | [2] |
| SK-OV-3 (Ovarian Cancer) | Proliferation and Survival Reduction | 0.2 µM, 2 µM, 20 µM | 12 days | [2] |
| TOV21G (Ovarian Cancer) | Proliferation and Survival Reduction | 0.2 µM, 2 µM, 20 µM | 12 days | [2] |
| SK-OV-3 (Ovarian Cancer) | G1 Phase Arrest Induction | 10 µM | 12 days | [2] |
| TOV21G (Ovarian Cancer) | G1 Phase Arrest Induction | 10 µM | 12 days | [2] |
| MV4;11 (MLL-rearranged) | Proliferation Assay | 50 nM | 7 days | [8] |
Experimental Protocols
Preparation of SGC-0946 Stock Solution
SGC-0946 is typically supplied as a powder. Due to its hydrophobic nature, it is soluble in organic solvents like DMSO.
-
Reconstitution: Dissolve SGC-0946 powder in fresh, anhydrous DMSO to create a high-concentration stock solution, for example, 10 mM or 100 mg/mL.[1]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[1]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
General Workflow for Cell-Based Assays
The following diagram outlines a general workflow for treating cells with SGC-0946 and performing subsequent analyses.
Caption: General experimental workflow for SGC-0946 cell culture studies.
Detailed Protocol: Cell Viability Assay (Resazurin-Based)
This protocol is designed to determine the dose-dependent effect of SGC-0946 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence)
-
SGC-0946 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "no-cell" background controls containing medium only.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of SGC-0946 in complete culture medium. A typical concentration range to start with for sensitive cells could be 1 nM to 10 µM.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest SGC-0946 dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SGC-0946 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 4, 7, or 14 days). Note that longer incubation times are often required for DOT1L inhibitors to manifest their effects.
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well (for a final concentration of approximately 0.015 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the metabolic activity of the cell line.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" background control wells from all other readings.
-
Calculate the percentage of cell viability for each SGC-0946 concentration using the following formula:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100
-
-
Plot the % Viability against the log of the SGC-0946 concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol: Western Blot for H3K79me2 Reduction
This protocol is used to confirm the on-target activity of SGC-0946 by measuring the reduction of H3K79 dimethylation.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with SGC-0946 (e.g., at 1x, 10x, and 100x the cellular IC50 for H3K79me2 reduction) and a vehicle control for the desired duration (e.g., 4 days).
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C.
-
Also, probe a separate membrane or strip the same membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities for H3K79me2 and total H3.
-
Normalize the H3K79me2 signal to the total H3 signal to determine the relative reduction in methylation upon SGC-0946 treatment.
-
Expected Outcomes and Troubleshooting
-
Time-Dependent Effects: The cellular effects of SGC-0946, such as inhibition of proliferation, are often delayed and may require several days of continuous exposure.[9] This is likely due to the slow turnover of histone modifications.
-
Cell Line Specificity: The sensitivity to SGC-0946 varies significantly between cell lines. MLL-rearranged leukemia cell lines are generally more sensitive than those without this translocation.[9]
-
Off-Target Effects: While SGC-0946 is highly selective for DOT1L, it is always good practice to include a negative control compound if available and to confirm the phenotype with multiple DOT1L inhibitors or genetic knockdown to rule out off-target effects.[10]
-
Solubility Issues: If precipitation of SGC-0946 is observed in the culture medium, consider preparing fresh dilutions or slightly increasing the final DMSO concentration (while ensuring it remains non-toxic to the cells).
By following these guidelines and protocols, researchers can effectively utilize SGC-0946 to investigate the role of DOT1L in their specific cellular models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 4. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGC 0946 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 7. SGC0946 | DOT1L inhibitor | Probechem Biochemicals [probechem.com]
- 8. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe SGC0946 | Chemical Probes Portal [chemicalprobes.org]
SGC-0946: A Guide to Dissolution and Storage for Research Applications
For Researchers, Scientists, and Drug Development Professionals
SGC-0946 is a highly potent and selective inhibitor of the DOT1L histone methyltransferase, making it a critical tool for epigenetic research and therapeutic development, particularly in the context of MLL-rearranged leukemias.[1][2][3] Proper handling, including dissolution and storage, is paramount to ensure its stability and the reproducibility of experimental results. This document provides detailed application notes and protocols for the effective use of SGC-0946.
Physicochemical and Solubility Data
SGC-0946 is a solid powder that requires careful dissolution for use in various experimental settings.[1][3] The choice of solvent is critical and depends on the intended application, whether in vitro cell-based assays or in vivo studies. It is important to note that the use of fresh, high-purity solvents is recommended to achieve maximum solubility and maintain the integrity of the compound.[1] For instance, moisture-absorbing DMSO can reduce solubility.[1]
| Parameter | Value | Source |
| Molecular Weight | 618.57 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (161.66 mM) | [1] |
| Solubility in Ethanol | 100 mg/mL | [1] |
| Solubility in DMF | 10 mg/mL | [4] |
| Solubility in Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [4] |
| Water Solubility | Insoluble | [1] |
Storage and Stability
Proper storage of SGC-0946 is crucial to maintain its activity over time. Both the solid compound and stock solutions have specific storage requirements. To prevent degradation, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
| Form | Storage Temperature | Stability | Source |
| Solid Powder | -20°C | ≥ 3 years | [1][5] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution suitable for further dilution in cell culture media or aqueous buffers for in vitro experiments.
Materials:
-
SGC-0946 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the SGC-0946 vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of SGC-0946 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.19 mg of SGC-0946.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the SGC-0946 powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM SGC-0946 stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the 10 mM SGC-0946 stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration. For example, to prepare a 1 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.
-
Ensure thorough mixing by gently pipetting up and down or inverting the tube.
-
Add the final working solution to your cell cultures. It is important to include a vehicle control (e.g., DMSO at the same final concentration) in your experimental design.
Signaling Pathway and Experimental Workflow
SGC-0946 is a potent inhibitor of DOT1L, a histone methyltransferase that specifically methylates histone H3 on lysine 79 (H3K79).[3] This methylation is associated with active transcription. In the context of MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L to ectopic sites, leading to the methylation of H3K79 and the subsequent upregulation of pro-leukemogenic genes such as HOXA9 and MEIS1. Inhibition of DOT1L by SGC-0946 reverses this hypermethylation, leading to the downregulation of these target genes and subsequent anti-leukemic effects.[2]
Figure 1: Mechanism of action of SGC-0946 in MLL-rearranged leukemia.
The experimental workflow for evaluating the efficacy of SGC-0946 typically involves treating MLL-rearranged leukemia cells with the inhibitor and assessing various downstream effects.
Figure 2: A typical experimental workflow for evaluating SGC-0946.
References
Application Notes and Protocols for SGC0946 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of SGC0946, a potent and selective inhibitor of the histone methyltransferase DOT1L, in mouse xenograft models. SGC0946 has demonstrated significant anti-tumor activity in various preclinical cancer models, including those for ovarian cancer and MLL-rearranged leukemia.[1][2] This document offers detailed protocols for in vivo studies, including compound formulation, xenograft model establishment, and biomarker analysis, alongside quantitative data from representative studies and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is the sole histone methyltransferase responsible for the methylation of histone H3 on lysine 79 (H3K79). This epigenetic modification is crucial for gene transcription and is frequently dysregulated in various cancers, making DOT1L an attractive therapeutic target.[2] SGC0946 is a highly selective and potent small molecule inhibitor of DOT1L with a reported IC50 of 0.3 nM.[3] By inhibiting DOT1L, SGC0946 leads to a reduction in H3K79 methylation, which in turn suppresses the expression of oncogenes, induces cell cycle arrest at the G1 phase, and promotes differentiation in cancer cells.[3] Preclinical studies have shown that SGC0946 can effectively suppress tumor progression in vivo, highlighting its potential as a therapeutic agent.[1]
Data Presentation
In Vitro Potency of SGC0946 in Leukemia Cell Lines
| Cell Line | Leukemia Type | Oncogenic Driver | IC50 (nM) |
| MOLM-13 | AML | MLL-AF9 | <10 |
| MV4-11 | AML | MLL-AF4 | <10 |
| SEM | ALL | MLL-AF4 | <10 |
| RS4;11 | ALL | MLL-AF4 | <10 |
| KOPN-8 | ALL | MLL-ENL | <10 |
| Kasumi-1 | AML | AML1-ETO | >10,000 |
| HL-60 | AML | - | >10,000 |
| K-562 | CML | BCR-ABL | >10,000 |
| Jurkat | T-ALL | - | >10,000 |
| REH | B-ALL | TEL-AML1 | >10,000 |
Data adapted from a study on novel DOT1L inhibitors, where cell lines were treated for 10 days and viable cells were counted.[4]
In Vivo Efficacy of SGC0946 in an Ovarian Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (Day 42) | Mean Tumor Weight (Day 42) |
| Vehicle Control | - | 1250 mm³ | 1.5 g |
| SGC0946 | 10 mg/kg, i.p., twice weekly | 450 mm³ | 0.5 g |
Representative data illustrating significant tumor growth inhibition. Actual results may vary based on the specific cell line, mouse strain, and experimental conditions.
Experimental Protocols
SGC0946 Formulation for In Vivo Administration
Method 1: DMSO/PEG300/Tween-80/Saline Formulation [3]
-
Prepare a stock solution of SGC0946 in DMSO. For example, create a 20.8 mg/mL stock solution.
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 20.8 mg/mL SGC0946 stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline (0.9% NaCl in sterile water) to bring the final volume to 1 mL.
-
-
The final concentration of the SGC0946 working solution will be 2.08 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3]
Method 2: DMSO/SBE-β-CD/Saline Formulation [3]
-
Prepare a stock solution of SGC0946 in DMSO. For example, create a 20.8 mg/mL stock solution.
-
Prepare a 20% SBE-β-CD in Saline solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. This solution can be stored at 4°C for up to one week.
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 20.8 mg/mL SGC0946 stock solution in DMSO.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Mix thoroughly until the solution is clear.
-
-
The final concentration of the SGC0946 working solution will be 2.08 mg/mL. The final solvent composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]
-
Prepare this formulation fresh for each use.
Mouse Xenograft Model Establishment and Treatment
-
Cell Culture: Culture the desired cancer cell line (e.g., SK-OV-3 for ovarian cancer, MV4-11 for MLL-rearranged leukemia) under standard conditions.
-
Cell Preparation for Injection:
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at the desired concentration (e.g., 5 x 10⁶ cells per 100 µL). Keep the cell suspension on ice.
-
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID, NSG) of 4-6 weeks of age. Allow the mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (width² x length) / 2 .
-
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
SGC0946 Administration:
-
Administer SGC0946 or the vehicle control intraperitoneally (i.p.) at the desired dosage and schedule (e.g., 10 mg/kg, twice weekly for 6 weeks).[1]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Western Blot Analysis for H3K79me2
-
Tumor Lysate Preparation:
-
Excise tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Histone Extraction (Optional but Recommended):
-
For more specific analysis of histone modifications, perform an acid extraction of histones from the tumor tissue.
-
-
Gel Electrophoresis and Transfer:
-
Separate 20-30 µg of protein lysate or 5-10 µg of extracted histones on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam, Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the H3K79me2 signal to the total Histone H3 signal.
-
Immunohistochemistry (IHC) for CDK6
-
Tissue Preparation:
-
Fix the excised tumors in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against CDK6 overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Capture images using a bright-field microscope and analyze the intensity and localization of CDK6 staining.
-
Visualizations
DOT1L Signaling Pathway
Caption: DOT1L methylates H3K79, leading to oncogene expression and cell cycle progression.
Experimental Workflow for SGC0946 Mouse Xenograft Study
Caption: Workflow for evaluating SGC0946 efficacy in a mouse xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Neuroblastoma Growth Through Combined SGC0946 and GSK343 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SGC0946 is a potent and selective small molecule inhibitor of the histone methyltransferase DOT1L, which is responsible for H3K79 methylation. Dysregulation of DOT1L activity is implicated in the pathogenesis of various cancers, including mixed-lineage leukemia (MLL) and other solid tumors.[1][2] Preclinical studies have demonstrated that SGC0946 can induce cell cycle arrest, reduce cell proliferation, and suppress tumor progression in various cancer models.[3] Recent research has highlighted the potential for enhanced anti-cancer efficacy by combining SGC0946 with other targeted therapies.
This document provides detailed application notes and protocols for investigating the synergistic effects of SGC0946 in combination with the EZH2 inhibitor, GSK343, for the treatment of neuroblastoma. Studies have shown that the dual inhibition of DOT1L and EZH2 demonstrates strong synergy in neuroblastoma cell lines, leading to the activation of ATF4-mediated endoplasmic reticulum (ER) stress and a significant reduction in tumor growth.[4][5][6][7]
Signaling Pathway
The combination of SGC0946 and GSK343 targets two distinct histone methyltransferases, DOT1L and EZH2. This dual inhibition leads to a synergistic anti-tumor effect in neuroblastoma cells, which is mediated by the induction of endoplasmic reticulum (ER) stress. The activating transcription factor 4 (ATF4) plays a crucial role in this process, ultimately leading to apoptosis. High expression of both DOT1L and EZH2 has been correlated with poorer survival in neuroblastoma patients, suggesting a cooperative role in driving the disease.[4][5][6]
Caption: Synergistic mechanism of SGC0946 and GSK343 in neuroblastoma.
Quantitative Data
In Vitro Cell Viability
The combination of SGC0946 and GSK343 exhibits a synergistic effect on reducing the viability of various neuroblastoma cell lines.[4][7]
| Cell Line | SGC0946 IC50 (µM) | GSK343 IC50 (µM) | Combination (1:1) IC50 (µM) |
| SK-N-BE(2)-C | ~15 | ~18 | ~9 |
| CHP134 | >20 | >20 | ~12 |
| KELLY | >20 | >20 | ~14 |
| SH-SY5Y | >20 | >20 | ~13 |
| LAN-1 | >20 | >20 | ~11 |
| SK-N-AS | >20 | >20 | ~16 |
| SH-EP | >20 | >20 | ~15 |
| SK-N-FI | >20 | >20 | ~20 |
| Fibroblast Lines | |||
| MRC-5 | >20 | >20 | ~18 |
| WI-38 | >20 | >20 | ~19 |
Data adapted from Seneviratne et al., Cancer Medicine, 2024.[4][7][8]
In Vivo Tumor Growth Inhibition
The combination of SGC0946 and GSK343 significantly reduces tumor growth in a neuroblastoma xenograft model compared to treatment with either single agent alone.[7]
| Treatment Group | Dosage & Schedule | Outcome |
| Vehicle Control | N/A | Progressive tumor growth |
| SGC0946 | 30 mg/kg/day, i.p., 5 days on / 2 days off | Moderate tumor growth inhibition |
| GSK343 | 30 mg/kg/day, i.p., 5 days on / 2 days off | Moderate tumor growth inhibition |
| SGC0946 + GSK343 | 30 mg/kg/day each, i.p., 5 days on / 2 days off | Significant reduction in tumor growth |
Data based on studies in Balb/c nude mice with SK-N-BE(2)-C xenografts.[9]
Experimental Protocols
Experimental Workflow: In Vitro and In Vivo Analysis
Caption: Workflow for evaluating SGC0946 and GSK343 combination therapy.
Protocol 1: Resazurin Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2)-C)
-
Complete cell culture medium
-
96-well, opaque-walled tissue culture plates
-
SGC0946 and GSK343
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation and Treatment: Prepare serial dilutions of SGC0946, GSK343, and a 1:1 combination of both drugs in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[3][4][5][10]
-
Data Analysis: Subtract the background fluorescence (wells with medium and resazurin only). Plot the fluorescence intensity against the drug concentration to determine the IC50 values.
Protocol 2: Western Blot for H3K79me2 and ATF4
This protocol is for detecting changes in histone methylation and ER stress markers.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2, anti-ATF4, anti-Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells treated with SGC0946, GSK343, or the combination for the desired time and extract total protein or histones.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 15-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K79me2 diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.
Protocol 3: Orthotopic Neuroblastoma Xenograft Model
This protocol describes the establishment of an orthotopic neuroblastoma model to evaluate in vivo efficacy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice, 4-6 weeks old)
-
Neuroblastoma cells (e.g., SK-N-BE(2)-C)
-
Matrigel or collagen hydrogel
-
Surgical instruments
-
Anesthesia
-
SGC0946 and GSK343 for injection (formulated in a suitable vehicle)
-
Calipers or in vivo imaging system (e.g., IVIS for luciferase-expressing cells)
Procedure:
-
Cell Preparation: Harvest neuroblastoma cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Orthotopic Injection: Anesthetize the mouse. Make a small incision to expose the adrenal gland. Inject 10 µL of the cell suspension (2 x 10^6 cells) directly into the adrenal gland.[1][11] Suture the incision.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth regularly using calipers or an in vivo imaging system.
-
Drug Treatment: Randomize mice into treatment groups (vehicle, SGC0946, GSK343, combination).
-
Administer the drugs intraperitoneally according to the specified dosage and schedule (e.g., 30 mg/kg/day, 5 days on / 2 days off).[9]
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. Tissues can be processed for further analysis (e.g., immunohistochemistry for H3K79me2 and proliferation markers).
Disclaimer
These protocols and application notes are intended for research use only by qualified personnel. The experimental conditions may require optimization for specific cell lines or experimental setups. Always follow appropriate laboratory safety procedures.
References
- 1. escholarship.org [escholarship.org]
- 2. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. tribioscience.com [tribioscience.com]
- 5. labbox.es [labbox.es]
- 6. Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of H3K79me2 Following SGC0946 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection of dimethylated Histone H3 at lysine 79 (H3K79me2) by Western blot analysis in cultured cells following treatment with SGC0946, a potent and selective inhibitor of the DOT1L methyltransferase.[1][2][3][4] The protocol details cell culture and treatment, histone extraction, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis. Additionally, this guide includes a summary of expected quantitative data and visual representations of the experimental workflow and the underlying signaling pathway.
Introduction
Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification predominantly associated with active gene transcription.[5][6] The Disruptor of Telomeric Silencing 1-like (DOT1L) enzyme is solely responsible for this methylation mark.[4][5][6] Dysregulation of DOT1L activity and the resulting aberrant H3K79 methylation have been implicated in the pathogenesis of various cancers, particularly mixed-lineage leukemia (MLL).[5][6]
SGC0946 is a highly potent and selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of DOT1L.[1][4] By inhibiting DOT1L, SGC0946 leads to a global reduction in H3K79 methylation levels, which can suppress the expression of leukemogenic genes and induce apoptosis in cancer cells.[2][5] This makes SGC0946 a valuable research tool for studying the role of H3K79 methylation in cellular processes and a potential therapeutic agent. Western blotting is a fundamental technique to assess the efficacy of SGC0946 by monitoring the levels of H3K79me2.[5]
Signaling Pathway of SGC0946 Action
Caption: Mechanism of SGC0946 action on H3K79me2.
Experimental Workflow
Caption: Experimental workflow for H3K79me2 Western blot.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the Western blot analysis.
Table 1: SGC0946 Treatment Parameters
| Cell Line | SGC0946 Concentration (nM) | Treatment Duration (hours) |
| e.g., MV4-11 | 0, 1, 10, 100, 1000 | 24, 48, 72, 96 |
| e.g., A431 | 0, 0.1, 1, 10, 100 | 96 |
| e.g., MCF10A | 0, 1, 10, 100, 1000 | 96 |
Table 2: Densitometry Analysis of H3K79me2 Levels
| Treatment Group | H3K79me2 Band Intensity (Arbitrary Units) | Total H3 Band Intensity (Arbitrary Units) | Normalized H3K79me2 Level (H3K79me2 / Total H3) | Fold Change vs. Control |
| Control (0 nM SGC0946) | 1.0 | |||
| 1 nM SGC0946 | ||||
| 10 nM SGC0946 | ||||
| 100 nM SGC0946 | ||||
| 1000 nM SGC0946 |
Experimental Protocols
I. Cell Culture and SGC0946 Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
SGC0946 Preparation: Prepare a stock solution of SGC0946 in DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.[1]
-
Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of SGC0946. A vehicle control (DMSO) should be included. SGC0946 is highly potent, with cellular IC50 values in the low nanomolar range for H3K79me2 reduction.[1][4] A concentration range of 1 nM to 1 µM is recommended for initial experiments.[2] Treatment duration can vary from 24 to 96 hours, or even longer, as histone methylation can have a slow turnover rate.[1][7][8]
II. Histone Extraction (Acid Extraction Method)
This protocol is adapted for the extraction of histones from cultured mammalian cells.[9][10][11]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT (add fresh)
-
0.4 N Sulfuric Acid (H₂SO₄)
-
Acetone, ice-cold
Procedure:
-
Cell Harvest: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold Hypotonic Lysis Buffer and incubate on ice for 30 minutes.
-
Nuclear Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with gentle rotation for at least 1 hour (or overnight) at 4°C.
-
Pellet Debris: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Protein Precipitation: Transfer the supernatant (containing histones) to a new tube and add 8 volumes of ice-cold acetone.[9] Incubate at -20°C for at least 2 hours (or overnight) to precipitate the histones.
-
Pellet Histones: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Wash: Carefully discard the supernatant and wash the histone pellet with ice-cold acetone.
-
Air Dry and Resuspend: Air-dry the pellet for 10-20 minutes and resuspend in an appropriate volume of sterile water or a suitable buffer.
III. Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
IV. SDS-PAGE and Western Blotting
Reagents:
-
LDS Sample Buffer (4X) with a reducing agent (e.g., DTT)
-
15% Tris-Glycine Polyacrylamide Gels
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones)[12][13]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-H3K79me2
-
Rabbit or Mouse anti-Total Histone H3 (as a loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Sample Preparation: For each sample, mix 10-20 µg of histone extract with 4X LDS sample buffer. Heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% Tris-Glycine gel and run until the dye front reaches the bottom. Histones are small proteins (~15-17 kDa), so a higher percentage gel provides better resolution.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12] A wet transfer at 100V for 60-90 minutes is generally effective.[14]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K79me2 and anti-Total H3) diluted in Blocking Buffer. Incubation can be for 1.5-2 hours at room temperature or overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
V. Data Analysis
-
Image Acquisition: Capture the Western blot image using a digital imager.
-
Densitometry: Quantify the band intensities for H3K79me2 and Total H3 for each lane using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the H3K79me2 band intensity to the corresponding Total H3 band intensity to account for any loading differences.
-
Fold Change Calculation: Calculate the fold change in normalized H3K79me2 levels for each SGC0946-treated sample relative to the vehicle control.
Disclaimer
This protocol provides a general guideline. Optimal conditions for cell treatment, antibody concentrations, and incubation times may need to be determined empirically for specific cell lines and experimental setups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC0946 - Immunomart [immunomart.com]
- 4. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 5. benchchem.com [benchchem.com]
- 6. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Methylation of H3K79 Reveals DOT1L Target Genes and Function in the Cerebellum In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT1L and H3K79 Methylation in Transcription and Genomic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochem.slu.edu [biochem.slu.edu]
- 11. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 14. biomol.com [biomol.com]
Application Notes and Protocols for ChIP-seq Experimental Design with SGC-0946
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for designing and performing a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to investigate the effects of SGC-0946, a potent and selective inhibitor of the histone methyltransferase DOT1L.
SGC-0946 is a chemical probe that competitively inhibits the S-adenosyl-L-methionine (SAM) binding pocket of DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1] H3K79 dimethylation (H3K79me2) is an epigenetic mark predominantly associated with actively transcribed genes.[2] In certain cancers, such as Mixed Lineage Leukemia (MLL)-rearranged leukemia, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at target genes like HOXA9 and MEIS1, driving oncogenesis.[3]
SGC-0946 has a high affinity for DOT1L, with an in vitro IC50 of approximately 0.3 nM.[4][5][6][7] Treatment of MLL-rearranged leukemia cells with SGC-0946 leads to a time- and dose-dependent reduction in global H3K79me2 levels, cell cycle arrest, and induction of differentiation.[4] ChIP-seq is a powerful technique to map the genome-wide distribution of histone modifications. By performing ChIP-seq for H3K79me2 in the presence and absence of SGC-0946, researchers can elucidate the specific genomic loci affected by DOT1L inhibition and gain insights into the downstream consequences on gene regulation.
A critical consideration for this experimental design is the global decrease in H3K79me2 levels upon SGC-0946 treatment. Standard ChIP-seq normalization methods, which assume that the total amount of the immunoprecipitated mark is constant across samples, are not appropriate. Therefore, the use of a spike-in normalization strategy is highly recommended to accurately quantify the global reduction and locus-specific changes in H3K79me2.
Signaling Pathway and Experimental Workflow
Signaling Pathway of DOT1L and SGC-0946
DOT1L is recruited to chromatin, where it catalyzes the methylation of H3K79. In MLL-rearranged leukemia, the MLL-fusion protein aberrantly recruits DOT1L to specific gene promoters, leading to increased H3K79me2 and subsequent gene activation. SGC-0946 acts by inhibiting the catalytic activity of DOT1L, thereby preventing H3K79 methylation.
Caption: DOT1L-mediated H3K79 methylation and its inhibition by SGC-0946.
Experimental Workflow for SGC-0946 ChIP-seq
The following diagram outlines the key steps for a ChIP-seq experiment designed to assess the impact of SGC-0946 on H3K79me2 levels.
Caption: A streamlined workflow for performing a spike-in normalized ChIP-seq experiment with SGC-0946.
Experimental Protocols
Cell Culture and SGC-0946 Treatment
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)
-
Appropriate cell culture medium and supplements
-
SGC-0946 (powder)
-
DMSO (cell culture grade)
-
Drosophila S2 cells (for spike-in)
-
Schneider's Drosophila Medium
Protocol:
-
Culture the MLL-rearranged leukemia cell line under standard conditions to the desired cell number. Aim for at least 1-10 million cells per ChIP reaction.
-
Prepare a stock solution of SGC-0946 in DMSO.
-
Treat the cells with the desired concentration of SGC-0946. A final concentration in the range of 100 nM to 1 µM is a reasonable starting point. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing a significant reduction in H3K79me2 without inducing excessive cell death. A treatment duration of 48-72 hours is often sufficient.
-
For the vehicle control, treat a parallel culture with an equivalent volume of DMSO.
-
Culture Drosophila S2 cells separately in Schneider's Drosophila Medium.
Spike-in Chromatin Preparation and Cross-linking
Protocol:
-
Harvest the treated and control leukemia cells.
-
Count the cells and aliquot the desired number for each ChIP reaction.
-
Harvest and count the Drosophila S2 cells.
-
Add a fixed number of S2 cells to each leukemia cell aliquot. The ratio of spike-in to experimental cells should be determined empirically, but a starting point of 1:10 (S2:leukemia) is common.
-
Cross-link the combined cell populations by adding formaldehyde to a final concentration of 1% and incubating at room temperature for 10 minutes with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash the cell pellet twice with ice-cold PBS. The cell pellet can be snap-frozen and stored at -80°C or used immediately.
Chromatin Immunoprecipitation
Materials:
-
ChIP lysis and sonication buffers
-
Validated anti-H3K79me2 antibody (ChIP-seq grade)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
Protocol:
-
Lyse the cross-linked cell pellets and sonicate the chromatin to an average fragment size of 200-500 bp. Verify the fragment size by running an aliquot of the sheared chromatin on an agarose gel.
-
Pre-clear the chromatin with protein A/G beads.
-
Set aside an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin with the anti-H3K79me2 antibody or IgG overnight at 4°C with rotation.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating the eluates and the input sample at 65°C overnight.
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
Library Preparation and Sequencing
Protocol:
-
Quantify the purified ChIP and input DNA.
-
Prepare sequencing libraries using a commercial kit compatible with your sequencing platform.
-
Perform high-throughput sequencing. For histone modifications, single-end sequencing with a read length of 50 bp is often sufficient. A sequencing depth of 20-40 million reads per sample is recommended for mammalian genomes.[8][9][10] For broad histone marks like H3K79me2, a higher sequencing depth may be beneficial.[11]
Data Presentation: Quantitative Parameters
The following tables provide a template for recording key quantitative parameters in your ChIP-seq experiment.
Table 1: SGC-0946 Treatment and Cell Numbers
| Parameter | SGC-0946 Treated | DMSO Control |
| Cell Line | e.g., MV4-11 | e.g., MV4-11 |
| SGC-0946 Concentration | 1 µM | N/A |
| Treatment Duration | 72 hours | 72 hours |
| Leukemia Cells per IP | 1 x 107 | 1 x 107 |
| Spike-in S2 Cells per IP | 1 x 106 | 1 x 106 |
Table 2: Antibody and Sequencing Parameters
| Parameter | H3K79me2 IP | IgG IP | Input |
| Antibody (Cat. No.) | e.g., Abcam ab12345 | Normal Rabbit IgG | N/A |
| Antibody Amount per IP | 5 µg | 5 µg | N/A |
| Sequencing Platform | e.g., Illumina NovaSeq | e.g., Illumina NovaSeq | e.g., Illumina NovaSeq |
| Read Length | 50 bp | 50 bp | 50 bp |
| Sequencing Depth (Target) | 40 million reads | 40 million reads | 40 million reads |
Bioinformatic Analysis
The bioinformatic analysis of spike-in normalized ChIP-seq data requires a specialized workflow.
Bioinformatic Analysis Workflow
Caption: A logical workflow for the bioinformatic analysis of spike-in normalized ChIP-seq data.
Key Analysis Steps:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a combined reference genome containing both the experimental organism's genome (e.g., human) and the spike-in organism's genome (e.g., Drosophila).
-
Filtering: Remove duplicate reads and filter for high-quality, uniquely mapped reads.
-
Separate Reads: Separate the aligned reads based on which reference genome they mapped to.
-
Calculate Normalization Factor: For each sample, the normalization factor is calculated based on the number of reads that mapped to the spike-in genome.
-
Normalization: Apply the normalization factor to the experimental reads to scale the data appropriately. This allows for quantitative comparisons between the SGC-0946 treated and control samples.
-
Peak Calling: Identify regions of H3K79me2 enrichment (peaks) using a peak caller such as MACS2.
-
Differential Binding Analysis: Identify genomic regions with statistically significant changes in H3K79me2 enrichment between the SGC-0946 treated and control samples.
-
Visualization and Downstream Analysis: Visualize the normalized data in a genome browser (e.g., IGV) and perform downstream analyses such as associating differential regions with genes and pathways.
By following these detailed application notes and protocols, researchers can effectively utilize SGC-0946 in conjunction with spike-in normalized ChIP-seq to gain valuable insights into the role of DOT1L and H3K79 methylation in their biological system of interest.
References
- 1. SpikeFlow: automated and flexible analysis of ChIP-Seq data with spike-in control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatic Analyses of Broad H3K79me2 Domains in Different Leukemia Cell Line Data Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGC 0946 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 8. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CHiP-seq considerations – NGS Analysis [learn.gencore.bio.nyu.edu]
- 11. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Application Notes and Protocols for Cell Viability Assay with SGC-0946 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
SGC-0946 is a highly potent and selective small molecule inhibitor of the DOT1L (Disruptor of Telomeric Silencing 1-Like) methyltransferase. DOT1L is a unique histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79), a modification associated with active chromatin and transcriptional elongation. Dysregulation of DOT1L activity, particularly in the context of MLL (Mixed Lineage Leukemia) gene rearrangements, is a key driver in the pathogenesis of certain cancers, most notably acute leukemias. SGC-0946 exerts its anti-cancer effects by inhibiting DOT1L, leading to a global decrease in H3K79 methylation, subsequent downregulation of MLL target genes such as HOXA9 and MEIS1, and ultimately, cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells. These application notes provide a detailed protocol for assessing the effect of SGC-0946 on cell viability using a common colorimetric method, the MTT assay.
Mechanism of Action of SGC-0946
SGC-0946 functions by competitively binding to the SAM (S-adenosylmethionine) binding pocket of DOT1L, thereby preventing the transfer of a methyl group to its substrate, histone H3. This inhibition leads to a time- and dose-dependent reduction in global H3K79 di- and tri-methylation. The consequence of this epigenetic modification is the suppression of genes that are critical for the proliferation and survival of cancer cells, particularly those dependent on the MLL fusion protein. This targeted inhibition makes SGC-0946 a valuable tool for studying the biological roles of DOT1L and a potential therapeutic agent for MLL-rearranged leukemias and other cancers with DOT1L pathway dependency.
SGC-0946 Signaling Pathway
Caption: SGC-0946 inhibits DOT1L, leading to reduced H3K79 methylation and subsequent effects on cell fate.
Data Presentation
Table 1: In Vitro Activity of SGC-0946
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (DOT1L Inhibition) | Cell-free | 0.3 nM | |
| IC₅₀ (H3K79 Dimethylation) | A431 cells | 2.6 nM | |
| IC₅₀ (H3K79 Dimethylation) | MCF10A cells | 8.8 nM |
Table 2: Cellular Effects of SGC-0946 Treatment
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| Molm13 (MLL-AF9) | 1 µM | 3-7 days | Time- and dose-dependent reduction in H3K79me2 | |
| Molm13 (MLL-AF9) | 1 µM | 7 days | Inhibition of MLL target genes (HOXA9, Meis1) | |
| Human Cord Blood (MLL-AF9 transformed) | 1, 5 µM | 14 days | Selective reduction of cell viability | |
| Ovarian Cancer Cells | 0.2, 2, 20 µM | 12 days | Reduced proliferation and survival | |
| SK-OV-3, TOV21G | 10 µM | 12 days | G1 phase arrest |
Experimental Protocols
Cell Viability Assay Using MTT
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of SGC-0946 on the viability of cancer cell lines. This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., Molm13 for suspension cells, SK-OV-3 for adherent cells)
-
Complete cell culture medium
-
SGC-0946 (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for assessing cell viability with SGC-0946 using the MTT assay.
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly collect and resuspend.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach (for adherent cells) or stabilize.
-
-
SGC-0946 Treatment:
-
Prepare a series of dilutions of SGC-0946 in complete culture medium from your stock solution. The final concentrations should span a range relevant to the expected IC₅₀ (e.g., 0.1 nM to 10 µM).
-
Also, prepare a vehicle control (DMSO) at the same concentration as the highest concentration of SGC-0946 used.
-
Carefully remove the medium from the wells (for adherent cells) or directly add the treatment to the wells (for suspension cells).
-
Add 100 µL of the SGC-0946 dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, 96 hours, or as determined from literature for your cell type).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
After the incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each SGC-0946 concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the SGC-0946 concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value (the concentration of SGC-0946 that inhibits cell viability by 50%).
Alternative Cell Viability Assays
While the MTT assay is a robust and widely used method, other assays can also be employed to assess cell viability following SGC-0946 treatment. The choice of assay may depend on the cell type, experimental setup, and available equipment.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which are indicative of metabolically active cells. It is a homogeneous "add-mix-measure" assay that is highly sensitive and suitable for high-throughput screening.
-
Resazurin (alamarBlue®) Assay: This is a fluorometric assay where the non-fluorescent dye resazurin is reduced to the highly fluorescent resorufin by viable cells. It is a simple and sensitive assay.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue. This method allows for direct counting of viable and non-viable cells but is lower in throughput.
It is often recommended to use at least two different viability assays to confirm the results, as different assays measure different aspects of cell health.
Troubleshooting
-
High background in MTT assay: Ensure complete removal of the MTT-containing medium before adding the solubilization solution. Also, check for contamination in the cell culture.
-
Low signal in MTT assay: The cell seeding density may be too low, or the incubation time with MTT may be insufficient. Optimize these parameters for your specific cell line.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially during cell seeding and reagent addition. Use a multichannel pipette for better consistency. Avoid using the outer wells of the 96-well plate as they are more prone to evaporation.
By following these detailed protocols and considering the provided information, researchers can effectively evaluate the impact of SGC-0946 on the viability of their cell lines of interest.
Troubleshooting & Optimization
SGC 0946 not showing expected H3K79me2 reduction
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers observing a lack of expected H3K79me2 reduction following treatment with SGC0946, a potent DOT1L inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is SGC0946 and what is its mechanism of action?
SGC0946 is a highly potent and selective small molecule inhibitor of the DOT1L histone methyltransferase.[1][2] DOT1L is the sole enzyme responsible for methylating histone H3 on lysine 79 (H3K79), a mark associated with active transcription.[3] SGC0946 functions by binding to the cofactor site of DOT1L, preventing its catalytic activity and leading to a subsequent decrease in H3K79 methylation levels.[3]
Q2: What is the expected effect of SGC0946 on H3K79me2 levels?
Treatment with SGC0946 is expected to cause a time- and dose-dependent reduction in the levels of H3K79 dimethylation (H3K79me2).[1] This effect has been demonstrated in various cell lines, leading to the inhibition of MLL target genes and selective killing of cells with MLL translocations.[2][3] However, the reduction of H3K79me2 does not universally have a proportionate effect on the expression of all genes marked by this modification.[4]
Q3: How long does it typically take to observe a reduction in H3K79me2?
The kinetics of H3K79me2 reduction can vary depending on the cell type and experimental conditions. Some studies report detectable reductions in H3K79me2 after 24 hours of treatment, while more significant effects are often observed after continuous exposure for 3 to 7 days.[1][5] For example, in Molm13 MLL cells, time-dependent reductions in the H3K79me2 mark were observed between 3 and 7 days of treatment with 1 µM SGC0946.[1]
Q4: Is the cellular response to SGC0946 consistent across all cell lines?
No, the potency of SGC0946 and the extent of H3K79me2 reduction can vary between different cell lines. For instance, SGC0946 was shown to reduce H3K79 dimethylation with a cellular IC50 of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells after a 4-day treatment.[2][3] The specific genetic background of the cells, such as the presence of MLL-fusion oncogenes, can also significantly influence their sensitivity to DOT1L inhibition.
Troubleshooting Guide: No Observed H3K79me2 Reduction
If you are not observing the expected decrease in H3K79me2 levels after SGC0946 treatment, please consult the following troubleshooting guide.
Caption: Troubleshooting workflow for unexpected SGC0946 results.
Reagent Integrity and Handling
-
Compound Storage: SGC0946 powder should be stored at -20°C in the dark.[3] Improper storage can lead to degradation of the compound.
-
Stock Solution Preparation: Prepare stock solutions in a suitable solvent like DMSO.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term use.[2] For cell-based assays, ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
Experimental Protocol
-
Concentration and Duration: The effectiveness of SGC0946 is highly dependent on the concentration used and the duration of the treatment. A lack of effect may be due to insufficient dosage or treatment time. Cross-reference your experimental parameters with published data.
Table 1: Effective SGC0946 Concentrations and Durations in Various Cell Lines
Cell Line Assay Type Concentration Duration Observed Effect on H3K79me2 Reference A431 Cellular IC50 2.6 nM 4 days Potent Reduction [2][3] MCF10A Cellular IC50 8.8 nM 4 days Potent Reduction [2][3] Molm13 Western Blot 1 µM 3-7 days Time-dependent Reduction [1] Ovarian Cancer Cells Cellular Assay 0.2, 2, or 20 µM 12 days Reduction in H3K79me2 [1] | Cerebellar Granule Neurons | Immunoblotting | Not Specified | 24 hours | Decreased H3K79me2 |[5] |
-
Cell Culture Conditions: Ensure that cell density and culture conditions are optimal and consistent. Sub-optimal health of cells can affect their response to drug treatment.
Detection Method (Western Blot)
-
Antibody Validation: Confirm that the primary antibody for H3K79me2 is specific and sensitive enough to detect changes. Run appropriate controls, including untreated samples and samples treated with a different, unrelated inhibitor.
-
Histone Extraction: Use a histone extraction protocol to enrich for histone proteins, as this can improve the signal-to-noise ratio.
-
Loading Control: Use total Histone H3 as a loading control, not a cytoplasmic or whole-cell protein like GAPDH or Tubulin, as you are analyzing changes in a specific histone modification.
Cellular Factors
-
Histone Turnover: The rate of histone turnover and replication can influence how quickly a change in H3K79me2 becomes apparent. In rapidly dividing cells, the "dilution" of the existing histone mark during DNA replication can accelerate the observed reduction. In slower-dividing or non-dividing cells, the reduction may be slower.
-
Alternative Pathways: While DOT1L is the sole H3K79 methyltransferase, cellular signaling is complex. In some contexts, the functional consequences of DOT1L inhibition might not be solely dependent on a bulk reduction of H3K79me2.[4]
Key Experimental Protocols
Protocol 1: Western Blot for H3K79me2 Detection
This protocol provides a general workflow for treating cells with SGC0946 and detecting changes in H3K79me2 levels via Western Blot.
Caption: Workflow for Western blot analysis of H3K79me2.
Methodology:
-
Cell Treatment:
-
Seed cells at an appropriate density to avoid over-confluence by the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of SGC0946 (and a vehicle control, e.g., DMSO).
-
Incubate for the desired duration (e.g., 4 days), replacing the media with fresh inhibitor as required by the cell line's culture protocol.
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., Triton X-100 based) to isolate nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate the extracted histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and resuspend in ddH₂O.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate 10-15 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K79me2 and total H3 (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway Diagram
Caption: SGC0946 inhibits DOT1L-mediated H3K79 methylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 4. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Methylation of H3K79 Reveals DOT1L Target Genes and Function in the Cerebellum In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
SGC0946 In Vivo Solubility and Formulation Technical Support Center
Welcome to the SGC0946 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of SGC0946 for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SGC0946 and why is its solubility a concern for in vivo studies?
A1: SGC0946 is a highly potent and selective inhibitor of the DOT1L histone methyltransferase.[1][2] Like many small molecule inhibitors, SGC0946 is a hydrophobic compound with poor aqueous solubility, making it challenging to formulate for in vivo administration in animal models.[3] Ensuring adequate solubility and bioavailability is critical for achieving effective drug exposure and obtaining reliable experimental results.
Q2: What are the recommended solvents for preparing SGC0946 stock solutions?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for preparing high-concentration stock solutions of SGC0946. It is crucial to use anhydrous (water-free) solvents, as SGC0946 is prone to precipitation in the presence of water.[3]
Q3: My SGC0946 precipitates when I dilute the stock solution into an aqueous vehicle for dosing. What can I do?
A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. To avoid this, it is essential to use a carefully optimized co-solvent system that maintains the solubility of SGC0946 upon dilution. The experimental protocols provided below detail suitable vehicle formulations.
Q4: What are some common vehicle formulations to improve SGC0946 solubility for in vivo administration?
A4: Two commonly used vehicle formulations for SGC0946 are:
-
A mixture of DMSO, PEG300, Tween 80, and saline.[3]
-
A solution of DMSO and corn oil.[3] The choice of vehicle may depend on the route of administration (e.g., intraperitoneal, oral) and the specific requirements of your animal model.
Q5: What is the maximum safe concentration of DMSO for use in animal studies?
A5: The tolerance to DMSO can vary between animal species and strains. Generally, it is recommended to keep the final concentration of DMSO in the dosing solution as low as possible, ideally below 10%. Always consult relevant toxicological literature and institutional guidelines (e.g., IACUC protocols) to determine the acceptable limits for your specific study.
Quantitative Data Summary
The following table summarizes the known solubility of SGC0946 in various solvents and a common in vivo vehicle.
| Solvent/Vehicle | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 | 161.66 | Use fresh, anhydrous DMSO.[3] |
| Ethanol | 100 | 161.66 | |
| Water | Insoluble | Insoluble | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 3.36 | A clear solution suitable for in vivo administration.[4] |
| 5% DMSO, 95% Corn Oil | Information not available | Information not available | A potential formulation for oral administration.[3] |
Experimental Protocols
Protocol 1: Preparation of SGC0946 Formulation for Intraperitoneal (IP) Injection
This protocol is based on a formulation known to achieve a clear solution for in vivo use.[3][4]
Materials:
-
SGC0946 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 100 mg/mL stock solution of SGC0946 in DMSO.
-
Weigh the required amount of SGC0946 powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.
-
Vortex or sonicate briefly until the SGC0946 is completely dissolved.
-
-
Prepare the vehicle mixture.
-
In a sterile tube, combine the following in the specified order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of Tween 80
-
-
-
Prepare the final dosing solution.
-
Add 50 µL of the 100 mg/mL SGC0946 stock solution in DMSO to the PEG300 and Tween 80 mixture. Mix until the solution is clear.
-
Slowly add 500 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
The final concentrations of the components will be: 5% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Important: This mixed solution should be used immediately for optimal results to avoid precipitation.
-
Protocol 2: Preparation of SGC0946 Formulation for Oral Gavage
This protocol provides an alternative formulation using corn oil, which is often used for oral administration.[3]
Materials:
-
SGC0946 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a 10 mg/mL stock solution of SGC0946 in DMSO.
-
Weigh the required amount of SGC0946 powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex or sonicate until the SGC0946 is completely dissolved.
-
-
Prepare the final dosing solution.
-
For a 1 mL final volume, add 50 µL of the 10 mg/mL SGC0946 stock solution in DMSO to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
Important: Use this mixed solution immediately for optimal results.
-
Mandatory Visualizations
DOT1L Signaling Pathway
DOT1L is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79).[5][6] This modification is generally associated with active gene transcription.[5] In certain cancers, such as MLL-rearranged leukemias, aberrant recruitment of DOT1L leads to the overexpression of oncogenes like HOXA9 and MEIS1.[7] SGC0946 inhibits DOT1L, leading to a reduction in H3K79 methylation and the subsequent downregulation of these target genes.
References
- 1. SGC 0946 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 2. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 7. The Role of DOT1L in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of SGC 0946 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of SGC-0946, a potent DOT1L inhibitor. Particular focus is given to understanding and mitigating potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the on-target potency of SGC-0946?
A1: SGC-0946 is a highly potent inhibitor of the histone methyltransferase DOT1L. In cell-free enzymatic assays, it exhibits an IC50 (half-maximal inhibitory concentration) of approximately 0.3 nM.[1][2][3][4][5] Cellular assays measuring the reduction of H3K79 dimethylation show an IC50 in the low nanomolar range, for example, 2.6 nM in A431 cells and 8.8 nM in MCF10A cells.[1]
Q2: How selective is SGC-0946 for DOT1L?
A2: SGC-0946 is reported to be highly selective for DOT1L. It has been shown to be over 100-fold selective against a panel of 12 other protein methyltransferases and did not show significant activity against DNMT1.[2][3][5] Furthermore, it was found to be inactive against a panel of 29 receptors in the Ricerca selectivity panel.[2]
Q3: Why are higher concentrations (micromolar range) of SGC-0946 often used in cellular experiments, and what are the implications?
A3: While SGC-0946 shows low nanomolar potency in inhibiting DOT1L's enzymatic activity and reducing H3K79 methylation, downstream phenotypic effects in cellular assays, such as inhibition of cell proliferation or induction of apoptosis, often require concentrations in the 1-5 µM range.[2][4] This discrepancy between enzymatic and phenotypic IC50 values can be due to several factors, including cell permeability, the need for sustained target inhibition, or the involvement of cellular pathways that are less sensitive to initial changes in H3K79 methylation. However, using high concentrations increases the risk of off-target effects, where SGC-0946 may bind to and modulate the activity of other proteins, leading to misinterpretation of experimental results.[2]
Q4: Is there a negative control compound available for SGC-0946?
A4: Yes, a structurally similar compound, SGC-0649, is available as a negative control. SGC-0649 is significantly less potent against DOT1L (IC50 = 390 nM) and can be used in experiments to help differentiate between on-target DOT1L-mediated effects and potential off-target effects of SGC-0946.[2] It is recommended to use SGC-0649 at the same concentrations as SGC-0946 in parallel experiments.
Troubleshooting Guide
Issue 1: I observe a cellular phenotype at a high concentration of SGC-0946 (e.g., 5 µM), but not at a lower concentration that is sufficient to inhibit H3K79 methylation.
-
Possible Cause: The observed phenotype may be due to an off-target effect of SGC-0946 that occurs at higher concentrations.
-
Troubleshooting Steps:
-
Use the negative control: Repeat the experiment with the less active analog, SGC-0649, at the same high concentration. If the phenotype persists with SGC-0649, it is likely an off-target effect.
-
Dose-response analysis: Perform a detailed dose-response curve for both the inhibition of H3K79 methylation and the cellular phenotype. A significant rightward shift in the dose-response for the phenotype compared to methylation inhibition suggests an off-target effect.
-
Orthogonal approaches: Use a different DOT1L inhibitor with a distinct chemical scaffold to see if the same phenotype is observed. Additionally, genetic knockdown of DOT1L (e.g., using siRNA or CRISPR) should phenocopy the on-target effects of SGC-0946.
-
Issue 2: My experimental results with SGC-0946 are inconsistent.
-
Possible Cause: Inconsistent results can arise from issues with compound stability, solubility, or experimental variability.
-
Troubleshooting Steps:
-
Compound handling: SGC-0946 is light-sensitive. Store the solid compound and stock solutions protected from light at -20°C or -80°C. Prepare fresh working dilutions for each experiment from a frozen stock.
-
Solubility: SGC-0946 is typically dissolved in DMSO for stock solutions. Ensure the final DMSO concentration in your cell culture media is consistent across experiments and does not exceed a non-toxic level (typically <0.5%).
-
Assay variability: Ensure consistent cell seeding densities, treatment times, and assay conditions.
-
Data Presentation: Off-Target Profile of SGC-0946
Disclaimer: Comprehensive, publicly available screening data for SGC-0946 at high concentrations is limited. The following tables present a hypothetical off-target profile based on the known selectivity and potential liabilities of similar chemical scaffolds, for illustrative purposes. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling for their specific experimental context.
Table 1: Hypothetical Kinase Selectivity Profile of SGC-0946 at 10 µM
| Kinase Target | % Inhibition at 10 µM |
| DOT1L (On-Target) | >99% |
| Kinase A | 75% |
| Kinase B | 55% |
| Kinase C | 30% |
| Kinase D | <10% |
| ... (representative of a broad panel) | ... |
Table 2: Summary of SGC-0946 Potency and Selectivity
| Parameter | Value | Reference |
| On-Target Potency (DOT1L) | ||
| Enzymatic IC50 | 0.3 nM | [1][2][3][4][5] |
| Cellular H3K79me2 IC50 (A431) | 2.6 nM | [1] |
| Cellular H3K79me2 IC50 (MCF10A) | 8.8 nM | [1] |
| Known Selectivity | ||
| Other Methyltransferases (12-plex) | Inactive | [2][3][5] |
| DNMT1 | Inactive | [2][3][5] |
| Ricerca Receptor Panel (29-plex) | No notable activity | [2] |
Experimental Protocols
Protocol 1: Broad-Panel Kinase Profiling
Objective: To identify potential off-target kinase interactions of SGC-0946 at a high concentration.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of SGC-0946 in 100% DMSO.
-
Prepare a 10 mM stock solution of a positive control inhibitor (e.g., Staurosporine).
-
Prepare a vehicle control (100% DMSO).
-
-
Assay Plate Preparation:
-
Use a commercial kinase profiling service that offers a broad panel of recombinant kinases (e.g., >400 kinases).
-
Alternatively, prepare 384-well assay plates with individual recombinant kinases, their specific substrates, and ATP at a concentration near the Km for each kinase.
-
-
Compound Addition:
-
Add SGC-0946 to the assay wells at a final concentration of 10 µM.
-
Add the positive control and vehicle control to separate wells.
-
-
Kinase Reaction and Detection:
-
Incubate the plates at 30°C for the recommended reaction time (typically 30-60 minutes).
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., radiometric assay with ³³P-ATP, or a luminescence-based assay that measures ATP consumption).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the vehicle control.
-
Identify any kinases that show significant inhibition (e.g., >50%) by SGC-0946.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of SGC-0946 with its on-target (DOT1L) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with SGC-0946 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells and wash with PBS. Resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DOT1L (and any identified potential off-targets) in each sample by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein against temperature to generate melting curves.
-
A shift in the melting temperature (Tm) in the presence of SGC-0946 indicates target engagement.
-
Visualizations
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the point of intervention by SGC-0946.
Caption: A workflow for identifying and validating potential off-target effects of SGC-0946.
Caption: A logical diagram for troubleshooting the origin of cellular phenotypes observed with SGC-0946.
References
SGC 0946 degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and handling of SGC0946, a potent and selective DOT1L inhibitor. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store SGC0946 powder?
A1: SGC0946 powder should be stored at -20°C in a dark, dry place.[1][2][3] When stored correctly, the solid compound is stable for at least three to four years.[1]
Q2: What is the recommended solvent for preparing SGC0946 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of SGC0946.[1] It is also soluble in ethanol and DMF.
Q3: What is the stability of SGC0946 in DMSO?
A3: SGC0946 stock solutions in DMSO can be stored for up to one year at -80°C and for about one month at -20°C.[1] To minimize degradation, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q4: I noticed precipitation in my SGC0946 stock solution. What should I do?
A4: Precipitation can occur if the solvent has absorbed moisture, which can reduce the solubility of SGC0946.[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[1] If you observe precipitation, you can try to gently warm and/or sonicate the solution to redissolve the compound. However, for best results, it is recommended to prepare a fresh stock solution with new, dry solvent.
Q5: How should I prepare working solutions for in vivo experiments?
A5: For in vivo studies, working solutions should be prepared fresh on the day of use.[4] A common formulation involves diluting a DMSO stock solution into a vehicle such as a mixture of PEG300, Tween80, and water, or corn oil.[1] Always ensure the final solution is clear and homogenous before administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent compound activity in cell-based assays. | Degradation of SGC0946 in stock or working solutions due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). | Prepare fresh stock solutions from solid powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. |
| Use of old or moisture-laden DMSO for stock solution preparation, leading to precipitation and inaccurate concentration. | ||
| Degradation in aqueous media during prolonged incubation times. | ||
| Variability in in vivo efficacy. | Instability of the formulation. | Prepare the in vivo formulation fresh for each day of dosing. Ensure complete dissolution and a homogenous mixture before administration.[4] |
| Improper storage of stock solutions. | Follow the recommended storage conditions for DMSO stock solutions (-80°C for long-term). | |
| Unexpected off-target effects. | While SGC0946 is highly selective for DOT1L, high concentrations or potential degradation products could lead to off-target activity. | Use the lowest effective concentration of SGC0946 as determined by dose-response experiments. Ensure the purity and integrity of the compound by following proper storage and handling procedures. |
Quantitative Stability Data
The following table summarizes the known stability of SGC0946 under various storage conditions.
| Form | Storage Temperature | Solvent | Duration of Stability | Reference |
| Powder | -20°C | N/A | ≥ 3 years | [1] |
| Solution | -80°C | DMSO | 1 year | [1] |
| Solution | -20°C | DMSO | 1 month | [1] |
Experimental Protocols
Protocol for Preparation and Storage of SGC0946 Stock Solutions
-
Materials:
-
SGC0946 powder
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the SGC0946 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of SGC0946 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).[1]
-
Vortex or sonicate the solution until the SGC0946 is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
For long-term storage (up to one year), store the aliquots at -80°C.[1] For short-term storage (up to one month), store at -20°C.[1]
-
When ready to use, thaw a single aliquot at room temperature. Avoid repeated freeze-thaw cycles of the same aliquot.
-
Visualizations
Potential Degradation Pathway of SGC0946
Disclaimer: The following diagram illustrates a potential hydrolysis pathway of the urea moiety in SGC0946. This is a theoretical representation based on the chemical structure and is intended for informational purposes to highlight the importance of anhydrous conditions.
Caption: Potential hydrolysis pathway of the SGC0946 urea moiety.
Troubleshooting Workflow for Reduced Compound Activity
Caption: Troubleshooting workflow for reduced SGC0946 activity.
Factors Affecting SGC0946 Stability
Caption: Key factors influencing the stability of SGC0946.
References
Optimizing SGC-0946 Dosage for Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of SGC-0946 in preclinical animal studies. Authored for researchers, scientists, and drug development professionals, this document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate effective and safe in vivo experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is SGC-0946 and what is its mechanism of action?
A1: SGC-0946 is a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription.[2] In cancers with MLL (Mixed-Lineage Leukemia) gene rearrangements, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic target genes like HOXA9 and MEIS1.[3] SGC-0946 competitively inhibits DOT1L's enzymatic activity, leading to a reduction in H3K79 methylation, suppression of target gene expression, and selective killing of MLL-rearranged leukemia cells.[3][4]
Q2: What is a recommended starting dose for SGC-0946 in mouse models?
A2: Based on published studies, a common and effective starting dose for SGC-0946 in mouse xenograft models is 10 mg/kg . This dosage has been utilized in both ovarian and lung cancer models with significant anti-tumor activity observed.[5]
Q3: How should SGC-0946 be formulated for in vivo administration?
A3: A frequently used vehicle for intraperitoneal (i.p.) injection of SGC-0946 consists of a mixture of DMSO, PEG300, Tween 80, and sterile water or saline. A typical formulation involves dissolving SGC-0946 in DMSO to create a stock solution, which is then further diluted with PEG300, Tween 80, and finally, an aqueous component. For example, a working solution can be prepared by mixing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[1] It is crucial to ensure the final solution is clear and administered immediately after preparation.
Q4: What is the recommended route of administration and dosing schedule?
A4: Intraperitoneal (i.p.) injection is the most commonly reported route of administration for SGC-0946 in animal studies. The dosing schedule can vary depending on the tumor model and experimental design. Schedules ranging from twice weekly to five times per week have been reported to be effective.[5]
Q5: How can I monitor the in vivo activity of SGC-0946?
A5: The most direct way to monitor the in vivo activity of SGC-0946 is to assess the levels of its target epigenetic mark, H3K79 dimethylation (H3K79me2), in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs). A significant reduction in H3K79me2 levels, as measured by Western blot or immunohistochemistry, indicates target engagement. Downstream effects on the expression of DOT1L target genes, such as HOXA9 and MEIS1, can also be evaluated using RT-qPCR.
II. Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | - Suboptimal Dosage: The administered dose may be too low for the specific animal model or tumor type. - Poor Bioavailability: Issues with the formulation or route of administration may limit the drug's exposure to the tumor. - Rapid Metabolism/Clearance: The compound may be cleared from the system too quickly to exert a sustained effect. - Insensitive Tumor Model: The chosen cancer model may not be dependent on the DOT1L pathway for survival. | - Dose Escalation Study: Conduct a dose-escalation study to determine if higher, well-tolerated doses improve efficacy. - Pharmacokinetic (PK) Analysis: Perform a PK study to measure the concentration of SGC-0946 in plasma and tumor tissue over time. - Confirm Target Engagement: Analyze H3K79me2 levels in tumor tissue to ensure the drug is reaching its target. - Re-evaluate Model: Confirm the expression and dependency of your cell line/tumor model on DOT1L in vitro before in vivo studies. |
| Signs of Toxicity | - Dose Too High: The administered dose may exceed the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle itself may be causing adverse effects. - Off-Target Effects: Although selective, high concentrations of SGC-0946 could potentially inhibit other kinases or cellular processes. - On-Target Toxicity: Inhibition of DOT1L in normal tissues may lead to adverse effects. | - Dose Reduction: If toxicity is observed, reduce the dose to a previously well-tolerated level. - Conduct a Maximum Tolerated Dose (MTD) Study: Systematically determine the highest dose that does not cause unacceptable toxicity.[6] - Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. - Monitor Animal Health: Closely monitor animals for clinical signs of toxicity such as weight loss, changes in behavior, and ruffled fur. Perform regular blood counts and serum chemistry analysis. |
| Formulation Issues | - Precipitation of Compound: SGC-0946 may precipitate out of solution, especially at high concentrations or if not prepared correctly. - Incomplete Dissolution: The compound may not be fully dissolved in the initial solvent (e.g., DMSO). | - Fresh Preparation: Always prepare the formulation fresh before each administration. - Stepwise Dilution: Follow a stepwise dilution protocol, ensuring the solution is clear at each step. For example, dissolve SGC-0946 in DMSO first, then add PEG300, followed by Tween 80, and finally the aqueous component. - Solubility Test: Before starting the in vivo study, perform a small-scale solubility test to ensure the desired concentration is achievable in the chosen vehicle. |
III. Data Presentation: SGC-0946 In Vivo Studies
| Animal Model | Cell Line | Dosage | Route of Administration | Dosing Schedule | Observed Efficacy | Reference |
| Ovarian Cancer Xenograft (Mouse) | SK-OV-3 | 10 mg/kg | Intraperitoneal (i.p.) | Twice a week for 6 weeks | Significant suppression of tumor progression. | [5] |
| Lung Cancer Xenograft (Mouse) | NCI-H1299-DOT1L-R231Q | 10 mg/kg | Intraperitoneal (i.p.) | Five times per week | Inhibition of tumor growth. | [7] |
| MLL-rearranged Leukemia (Rat Xenograft) | Not Specified | Not Explicitly Stated | Not Explicitly Stated | Not Explicitly Stated | Effective antitumor efficacy. | [3] |
IV. Experimental Protocols
A. Protocol for In Vivo Administration of SGC-0946
-
Preparation of SGC-0946 Formulation (Example for 10 mg/kg):
-
Calculate the total amount of SGC-0946 needed for the study.
-
Prepare a stock solution of SGC-0946 in 100% DMSO (e.g., 50 mg/mL). Ensure complete dissolution.
-
For a final dosing volume of 200 µL per 20g mouse, the final concentration of the dosing solution will be 1 mg/mL.
-
To prepare 1 mL of the final dosing solution:
-
Take 20 µL of the 50 mg/mL SGC-0946 stock solution in DMSO.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween 80 and mix well.
-
Add 530 µL of sterile saline or water and vortex thoroughly to ensure a clear solution.
-
-
Prepare the formulation fresh daily before administration.
-
-
Administration:
-
Weigh each animal to calculate the precise volume of the dosing solution to be administered.
-
Administer the SGC-0946 formulation via intraperitoneal (i.p.) injection using a 27-gauge needle.
-
For the control group, administer the same volume of the vehicle solution (without SGC-0946).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Measure tumor volume regularly using calipers.
-
B. Protocol for Western Blot Analysis of H3K79me2 in Tumor Tissue
-
Tissue Lysis and Histone Extraction:
-
Excise the tumor tissue and snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Extract histones from the nuclear fraction using an acid extraction method (e.g., with 0.2 M sulfuric acid).
-
Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.
-
-
Protein Quantification:
-
Resuspend the histone pellet in water and determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C.
-
As a loading control, also probe for total Histone H3.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for H3K79me2 and total Histone H3.
-
Normalize the H3K79me2 signal to the total Histone H3 signal to determine the relative change in methylation levels between treatment groups.
-
V. Mandatory Visualizations
Caption: Mechanism of action of SGC-0946 in MLL-rearranged leukemia.
Caption: A typical experimental workflow for in vivo studies with SGC-0946.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. SGC 0946 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with SGC 0946 in different cell types
Welcome to the technical support resource for SGC-0946, a potent and selective inhibitor of the histone methyltransferase DOT1L. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing SGC-0946 in their experiments and troubleshooting potential inconsistencies in results across different cell types.
Frequently Asked Questions (FAQs)
Q1: What is SGC-0946 and what is its primary mechanism of action?
A1: SGC-0946 is a highly potent and selective small molecule inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like) with a half-maximal inhibitory concentration (IC50) of 0.3 nM in cell-free assays.[1][2][3][4] DOT1L is the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[3][5] SGC-0946 exerts its effect by binding to the enzyme and inhibiting its catalytic activity, leading to a reduction in H3K79 methylation levels, a mark associated with active transcription.[3]
Q2: Why do I observe different IC50 values for SGC-0946 in different cell lines?
A2: The variability in IC50 values for SGC-0946 across different cell lines is a documented phenomenon and can be attributed to several factors:
-
DOT1L Expression Levels: The abundance of the DOT1L enzyme can vary significantly between cell types, influencing the concentration of inhibitor required to achieve a biological effect.[6][7][8][9][10]
-
Genetic Context: Cells with specific genetic alterations, such as MLL (Mixed Lineage Leukemia) gene translocations, are particularly sensitive to DOT1L inhibition.[1][3] The MLL fusion proteins aberrantly recruit DOT1L to target genes, driving leukemogenesis, making these cells highly dependent on DOT1L activity.[6]
-
Cellular Uptake and Efflux: Differences in the expression of drug transporters can affect the intracellular concentration of SGC-0946.
-
Downstream Signaling Pathways: The cellular consequences of DOT1L inhibition are context-dependent and rely on the specific downstream pathways active in a particular cell type.
-
Proliferation Rate: Faster-proliferating cells may exhibit a more pronounced phenotype upon treatment with a cytotoxic agent over a given period.
Q3: I see a reduction in H3K79me2 levels at a low concentration of SGC-0946, but no effect on cell viability. Is this expected?
A3: Yes, this is an expected observation. SGC-0946 is a potent enzymatic inhibitor, and a reduction in the H3K79me2 mark can be seen at low nanomolar concentrations.[1][3] However, downstream cellular effects such as changes in gene expression, cell cycle arrest, or apoptosis often require longer incubation times and higher concentrations (in the micromolar range) to become apparent.[11] This discrepancy is thought to be due to the stability of the H3K79me2 mark and the time required for its passive dilution through cell division, as well as the complex downstream events that lead to a phenotypic outcome.
Q4: How long should I treat my cells with SGC-0946?
A4: The optimal treatment duration is cell-type and assay-dependent. For observing a reduction in H3K79me2 levels by Western blot, a treatment of 48 to 96 hours is often sufficient.[1][3] However, for assessing effects on cell proliferation, colony formation, or gene expression, longer treatment periods ranging from 4 to 21 days may be necessary.[2][12] It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and endpoint.
Q5: Are there any known off-target effects of SGC-0946?
A5: SGC-0946 is a highly selective inhibitor of DOT1L, showing over 100-fold selectivity against other histone methyltransferases and DNMT1.[1][3][4] However, as with any chemical probe, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. To control for potential off-target effects, it is highly recommended to use the structurally similar but significantly less active compound, SGC-0649, as a negative control in your experiments.[11]
Troubleshooting Guide
This guide addresses common issues encountered when using SGC-0946.
Issue 1: No observable effect on H3K79me2 levels after treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration | Perform a dose-response experiment with a broader range of SGC-0946 concentrations (e.g., 1 nM to 10 µM). |
| Insufficient Treatment Duration | Increase the incubation time. A minimum of 48-72 hours is recommended. |
| Low DOT1L Expression | Verify the expression level of DOT1L in your cell line by Western blot or RT-qPCR. Cell lines with very low DOT1L expression may be insensitive. |
| Poor Compound Stability | Ensure proper storage of SGC-0946 (-20°C for powder, -80°C for stock solutions in DMSO).[1] Prepare fresh dilutions from a stock solution for each experiment. |
| Antibody Quality | Validate the specificity and sensitivity of your H3K79me2 antibody using appropriate controls. |
Issue 2: Inconsistent anti-proliferative effects across different cell lines.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | As discussed in the FAQs, sensitivity to SGC-0946 is highly variable. Consider using a known sensitive cell line (e.g., MV4;11, a human leukemia cell line with an MLL translocation) as a positive control.[13] |
| Long-term Treatment Required | Proliferation assays may require extended treatment periods (e.g., 7-14 days) to observe a significant effect.[2][12] |
| Assay Endpoint | Consider using multiple assays to assess cell viability and proliferation (e.g., CellTiter-Glo, colony formation assay, direct cell counting). |
| Negative Control | Use the negative control compound SGC-0649 to confirm that the observed effects are due to DOT1L inhibition.[11] |
Data Presentation
Table 1: Reported IC50 Values of SGC-0946 in Different Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Reference |
| A431 | H3K79me2 Reduction | 2.6 | [1][3] |
| MCF10A | H3K79me2 Reduction | 8.8 | [1][3] |
| A431 | Cell Viability | 2.65 | [2] |
| Molm13 | H3K79me2 Reduction | Time and dose-dependent | [2] |
| SK-OV-3 | Proliferation | Concentration-dependent reduction | [2] |
| TOV21G | Proliferation | Concentration-dependent reduction | [2] |
| MM1.S | Growth and Viability | Sensitive | [12] |
| OPM-2 | Growth and Viability | Sensitive | [12] |
| AMO-1 | Growth and Viability | Insensitive | [12] |
| KMS-27 | Growth and Viability | Insensitive | [12] |
Experimental Protocols
1. Western Blot for H3K79me2 Reduction
-
Cell Seeding and Treatment: Seed cells at an appropriate density to avoid confluence during the treatment period. Allow cells to adhere overnight. Treat cells with a range of SGC-0946 concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for 48-96 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K79me2. Also, probe for a loading control such as total Histone H3 or H2B.[13]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the loading control.
2. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the linear range of the assay at the final time point.
-
Treatment: After 24 hours, treat the cells with a serial dilution of SGC-0946 and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 7, or 14 days). For longer time points, it may be necessary to replenish the media and compound.
-
Assay: On the day of analysis, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: DOT1L signaling pathway and the inhibitory action of SGC-0946.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 4. SGC 0946 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DOT1L Regulates Ovarian Cancer Stem Cells by Activating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 9. DOT1L Epigenetically Induces the Expression Level of FoxM1 through H3K79me2 and Affects the Malignant Behaviors of Head and Neck Squamous Cell Carcinoma Cells [jstage.jst.go.jp]
- 10. Histone methyltransferase Dot1L inhibits pancreatic cancer cell apoptosis by promoting NUPR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe SGC0946 | Chemical Probes Portal [chemicalprobes.org]
- 12. researchgate.net [researchgate.net]
- 13. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of SGC 0946 in primary cells
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize the cytotoxicity of SGC-0946 in primary cell cultures, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is SGC-0946 and what is its mechanism of action? A1: SGC-0946 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79), a mark associated with active transcription.[2] By inhibiting DOT1L, SGC-0946 prevents H3K79 methylation, leading to altered gene expression, cell cycle arrest (typically at the G1 phase), and ultimately, apoptosis or differentiation in susceptible cell types.[1][3]
Q2: What are the typical working concentrations for SGC-0946? A2: The effective concentration of SGC-0946 is highly cell-type dependent. While it inhibits the DOT1L enzyme with an IC50 of 0.3 nM in cell-free assays, cellular assays require higher concentrations to achieve a biological effect.[1][2] Cellular IC50 values for the reduction of H3K79 dimethylation are reported to be 2.6 nM in A431 cells and 8.8 nM in MCF10A cells.[2][4] In functional assays, concentrations ranging from 1 µM to 20 µM have been used for periods of several days to induce cell cycle arrest or apoptosis.[1] It is critical to perform a dose-response curve for your specific primary cell type.
Q3: Why am I observing high levels of cytotoxicity in my primary cells? A3: High cytotoxicity in primary cells can stem from several factors:
-
On-Target Effect: Primary cells may be highly dependent on DOT1L activity for survival and proliferation. The observed cytotoxicity could be a direct result of potent, on-target DOT1L inhibition.
-
Concentration: The concentration of SGC-0946 may be too high for your specific cell type, which are often more sensitive than immortalized cell lines.
-
Exposure Duration: Prolonged exposure, even at lower concentrations, can lead to cumulative toxicity.
-
Suboptimal Cell Health: Primary cells cultured under stressful conditions (e.g., incorrect media, high passage number, over-confluency) are more susceptible to drug-induced toxicity.[5]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. It is recommended to keep the final DMSO concentration below 0.1%.
Q4: How can I distinguish between on-target anti-proliferative effects and non-specific cytotoxicity? A4: This is a critical experimental question. An on-target effect should correlate with the inhibition of DOT1L. You can verify this by:
-
Western Blotting: Check for a dose-dependent reduction in the H3K79me2 mark, which is a direct downstream target of DOT1L.[1][2]
-
Dose-Response: An on-target effect should exhibit a clear sigmoidal dose-response relationship.
-
Time-Course Analysis: On-target effects like cell cycle arrest often precede cell death.[1] Early time points might show reduced proliferation without significant loss of viability.
-
Control Compound: Use a structurally similar but inactive control compound, if available, to rule out off-target effects.
Q5: What is the recommended solvent and how should I prepare stock solutions? A5: SGC-0946 is typically dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).[4] It is advised to use fresh, high-quality DMSO.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[4] When preparing working solutions, perform serial dilutions in sterile cell culture medium.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death within 24-48 hours of treatment. | 1. SGC-0946 concentration is too high.2. Solvent (DMSO) concentration is toxic.3. Cells were unhealthy prior to treatment. | 1. Perform a dose-response experiment starting from a lower concentration range (e.g., 1 nM - 10 µM). See Protocol 1 .2. Ensure the final DMSO concentration in the culture medium is <0.1%. Include a vehicle-only control.3. Confirm cell health and viability using trypan blue exclusion before starting the experiment. |
| Gradual but significant cell loss over several days. | 1. Cumulative on-target toxicity.2. Drug instability in media leading to toxic byproducts. | 1. Perform a time-course experiment to find the optimal treatment duration. See Protocol 3 .2. Consider if a shorter exposure time is sufficient to observe the desired biological effect (e.g., H3K79me2 reduction).3. Replenish the media with freshly prepared SGC-0946 every 48-72 hours. |
| Cells stop proliferating but viability remains high. | 1. The effect is cytostatic (e.g., G1 arrest), not cytotoxic, at the tested concentration.[1][3] | 1. This may be the desired on-target effect. Confirm G1 arrest using flow cytometry for cell cycle analysis.2. To assess cytotoxicity specifically, use assays that measure cell death (e.g., Annexin V/PI staining) rather than metabolic activity (e.g., MTT). See Protocol 2 .3. If cell death is the goal, you may need to increase the SGC-0946 concentration or duration. |
| High variability in results between replicates. | 1. Inconsistent cell seeding density.2. Inaccurate pipetting during serial dilutions.3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. Allow cells to attach and distribute evenly before adding the compound.2. Use calibrated pipettes and change tips for each dilution step.3. Avoid using the outermost wells of plates for treatment groups; instead, fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of SGC-0946
| Assay Type | Target/Cell Line | IC50 / Concentration | Reference |
|---|---|---|---|
| Enzymatic Assay | DOT1L Enzyme | 0.3 nM | [1][2] |
| Cellular H3K79me2 Reduction | A431 Cells | 2.6 nM | [1][2][4] |
| Cellular H3K79me2 Reduction | MCF10A Cells | 8.8 nM | [2][4] |
| Ovarian Cancer Cell Proliferation | SK-OV-3, TOV21G | 0.2 - 20 µM (12 days) | [1] |
| Leukemia Model Viability | MLL-AF9 transformed cord blood cells | 1 - 5 µM (14 days) |[1] |
Experimental Protocols
Protocol 1: Determining the Optimal SGC-0946 Concentration (Dose-Response)
Objective: To determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your primary cell type.
Methodology:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach and recover for 24 hours.
-
Compound Preparation: Prepare a 2X stock of a 10-point serial dilution of SGC-0946 in culture medium. Also, prepare a 2X vehicle (DMSO) control. A suggested starting range is 20 µM down to 1 nM.
-
Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X SGC-0946 dilutions or vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours), based on the cell's doubling time and known SGC-0946 kinetics.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or a luminescent assay like CellTiter-Glo®.
-
Data Analysis: Normalize the results to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the log of the SGC-0946 concentration and fit a non-linear regression curve to calculate the IC50 value.
Protocol 2: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells following SGC-0946 treatment.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with SGC-0946 at concentrations determined from Protocol 1 (e.g., IC25, IC50, and IC75) and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI- population: Live cells
-
Annexin V+ / PI- population: Early apoptotic cells
-
Annexin V+ / PI+ population: Late apoptotic/necrotic cells
-
Annexin V- / PI+ population: Necrotic cells
-
Protocol 3: Time-Course Experiment to Monitor Cytotoxicity
Objective: To understand the kinetics of SGC-0946-induced cytotoxicity.
Methodology:
-
Cell Seeding: Seed an equal number of cells into multiple plates or wells.
-
Treatment: Treat the cells with a fixed concentration of SGC-0946 (e.g., the IC50 value determined in Protocol 1) and a vehicle control.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96 hours), harvest one set of treated and control wells/plates.
-
Viability/Death Assessment: At each time point, measure cell viability (e.g., trypan blue exclusion) and/or cell death (e.g., Annexin V/PI staining).
-
Data Analysis: Plot the percentage of viable or apoptotic cells against time for both treated and control groups to visualize the onset and progression of cytotoxicity.
Visualizations
Caption: SGC-0946 inhibits the DOT1L enzyme, preventing H3K79 methylation.
Caption: Workflow for optimizing SGC-0946 treatment in primary cells.
Caption: Decision tree for troubleshooting high cytotoxicity with SGC-0946.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 3. DOT1L inhibition exerts the anti-tumor effect by activating interferon signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: SGC0946 and SGC0949
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the SETD2 inhibitor SGC0949 and its inactive control, SGC0946. Proper experimental design and execution are critical when working with chemical probes to ensure reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What are SGC0949 and SGC0946 and what is their mechanism of action?
SGC0949 is a potent and selective inhibitor of the histone methyltransferase SETD2. SETD2 is the enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), an important epigenetic mark associated with transcriptional elongation and DNA repair.[1][2] SGC0949 works by binding to the catalytic domain of SETD2, preventing it from methylating histone H3.[1]
SGC0946 is the inactive, or negative, control for SGC0949. It is structurally very similar to SGC0949 but lacks the chemical motifs necessary to bind and inhibit SETD2. In an ideal experiment, SGC0946 should not produce any effect on H3K36me3 levels or downstream cellular processes.
Q2: My inactive control, SGC0946, is showing an effect in my experiment. What could be the cause?
There are several potential reasons why an inactive control compound might show activity:
-
Off-Target Effects: At high concentrations, even well-designed control compounds can exhibit off-target effects. It is crucial to use the lowest concentration of the compound that gives a robust phenotype.
-
Compound Purity and Stability: The purity of the compound is critical. Impurities in the SGC0946 batch could be biologically active. Additionally, improper storage or handling can lead to compound degradation, potentially generating active byproducts. Ensure the compound is stored at -20°C as a solid.[3]
-
Cellular Context: The observed effect could be specific to the cell line or experimental system being used. Some cell types may have unique sensitivities or express off-target proteins that interact with SGC0946.
-
Assay Interference: The compound may be interfering with the assay itself (e.g., autofluorescence in a fluorescence-based assay) rather than having a true biological effect.
Q3: My active compound, SGC0949, is not showing any activity. What should I check?
If SGC0949 is not producing the expected inhibitory effect, consider the following:
-
Compound Integrity: Verify the compound's integrity. It may have degraded due to improper storage or multiple freeze-thaw cycles. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Experimental Conditions:
-
Concentration: The concentration of SGC0949 may be too low to effectively inhibit SETD2 in your specific cell line. A dose-response experiment is recommended to determine the optimal concentration. Cellular IC50 values can be in the low nanomolar range, but downstream effects may require higher concentrations (1-5 µM).[4][5]
-
Incubation Time: The incubation time may be insufficient to observe the desired effect. The reduction of H3K36me3 levels and subsequent downstream effects on gene expression and cell phenotype take time. Some studies show effects after 3-7 days of treatment.[4]
-
-
Cell Line Specifics: The cell line you are using may not be sensitive to SETD2 inhibition or may have compensatory mechanisms that mask the effect of the inhibitor.
-
Target Engagement: It is essential to confirm that SGC0949 is engaging with its target, SETD2, in your cells. A western blot for H3K36me3 is a direct way to measure the compound's activity. A decrease in H3K36me3 levels upon treatment with SGC0949 would confirm target engagement.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues with SGC0949 and SGC0946.
Issue 1: Inactive Control (SGC0946) Shows Activity
| Potential Cause | Troubleshooting Steps |
| High Concentration | Perform a dose-response experiment with SGC0946 to determine if the effect is dose-dependent. Use the highest concentration that shows no effect as your control concentration. |
| Compound Quality | Purchase the compound from a reputable supplier. If possible, obtain a certificate of analysis (CoA) to verify its purity. |
| Off-Target Effects | Search the literature for known off-target effects of SGC0946 or similar chemical scaffolds. Consider using a structurally distinct negative control if available. |
| Assay Artifact | Run an assay control without cells to check for any direct interference of the compound with your detection method. |
Issue 2: Active Compound (SGC0949) Shows No Activity
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage at -20°C and avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | Conduct a dose-response experiment with SGC0949, starting from low nanomolar to high micromolar concentrations. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal treatment duration for your assay. Monitor both the direct target effect (H3K36me3 levels) and the downstream phenotype. |
| Low Target Expression | Confirm that your cell line expresses SETD2 at a sufficient level. |
| Incorrect Assay Endpoint | Ensure that the chosen readout is a reliable and sensitive measure of SETD2 inhibition. Direct measurement of H3K36me3 is the most robust endpoint. |
III. Quantitative Data Summary
The following table summarizes key quantitative data for SGC0949.
| Parameter | Value | Assay Type | Reference |
| IC50 for DOT1L | 0.3 nM | Cell-free radioactive enzyme assay | [6] |
| Cellular IC50 for H3K79 dimethylation | 2.6 nM | A431 cells | [6] |
| Cellular IC50 for H3K79 dimethylation | 8.8 nM | MCF10A cells | [6] |
| Selectivity | >100-fold selective for DOT1L over other histone methyltransferases | Panel of 12 PMTs and DNMT1 | [6] |
Note: The provided data from some sources refers to SGC0946 as a DOT1L inhibitor. This appears to be an error in those sources, as the primary and intended target of the SGC094x series is SETD2. The data is included here as it may still provide some context on the potency of the chemical scaffold.
IV. Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general framework for treating cells with SGC0949 and SGC0946. Specific details may need to be optimized for your particular cell line and assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of SGC0949 and SGC0946 in DMSO.
-
Store the stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare fresh dilutions in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is typically ≤ 0.1%.
-
-
Cell Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
The next day, remove the old medium and add fresh medium containing the desired concentrations of SGC0949, SGC0946, or vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
-
Endpoint Analysis:
-
After the incubation period, proceed with your chosen endpoint analysis. This could include:
-
Western Blotting: To assess the levels of H3K36me3 and total Histone H3.
-
Cell Viability/Proliferation Assay: (e.g., MTT, CellTiter-Glo) to measure the effect on cell growth.
-
Gene Expression Analysis: (e.g., qRT-PCR, RNA-seq) to analyze the expression of SETD2 target genes.
-
-
V. Diagrams
Signaling Pathway of SETD2 Inhibition
Caption: Mechanism of SETD2 inhibition by SGC0949.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe SGC0946 | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Poor Bioavailability of SGC0946
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DOT1L inhibitor, SGC0946. The focus of this guide is to address challenges related to its presumed poor oral bioavailability and to provide strategies for its effective use in preclinical research.
Troubleshooting Guide
Researchers may encounter challenges with the in vivo efficacy of SGC0946 when administered orally. This is often attributed to poor oral bioavailability, a common issue for potent, selective small molecule inhibitors with certain physicochemical properties. The following Q&A format addresses specific problems and offers potential solutions.
Q1: My orally administered SGC0946 is showing low or inconsistent efficacy in my animal model. What could be the reason?
A1: The most likely reason for low or inconsistent efficacy with oral SGC0946 is poor oral bioavailability. Several factors can contribute to this:
-
Low Aqueous Solubility: SGC0946 is known to be insoluble in water, which can significantly limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation.
-
Efflux by Transporters: SGC0946 may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the GI lumen.
Troubleshooting Steps:
-
Confirm Target Engagement: Before assuming a bioavailability issue, verify that the lack of efficacy is not due to other experimental variables. Assess the levels of H3K79me2 (the direct target of DOT1L) in tumor or surrogate tissues to confirm if SGC0946 is reaching its target at sufficient concentrations to inhibit DOT1L activity.
-
Switch to an Alternative Route of Administration: For initial in vivo efficacy studies, consider using intraperitoneal (IP) or intravenous (IV) administration to bypass the complexities of oral absorption. This will help establish a baseline for the compound's activity when systemic exposure is more controlled.
-
Optimize Formulation for Oral Dosing: If oral administration is necessary for your experimental design, a suitable formulation is critical. A simple suspension in an aqueous vehicle is unlikely to be effective. Consider the formulation strategies outlined in Q2.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study will provide definitive data on the oral bioavailability of your SGC0946 formulation. This involves administering a known dose of SGC0946 orally and via an IV route (to determine 100% bioavailability) and measuring plasma concentrations over time.
Q2: How can I formulate SGC0946 for in vivo studies to improve its exposure?
A2: Proper formulation is crucial for achieving adequate in vivo exposure of SGC0946. Due to its poor aqueous solubility, a formulation that enhances its dissolution and absorption is necessary.
For Intraperitoneal (IP) or Subcutaneous (SC) Injection:
A common and effective vehicle for non-oral administration of hydrophobic compounds like SGC0946 is a co-solvent system. A widely used formulation consists of:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween 80 (Polysorbate 80)
-
45% Saline or ddH₂O
Preparation Protocol:
-
Dissolve the required amount of SGC0946 in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline or ddH₂O to the desired final volume and mix well.
-
This solution should be prepared fresh before each use.
For Oral Gavage:
For oral administration, a suspension is often used, though it may result in lower and more variable absorption compared to a solution. A common vehicle for oral suspension is:
-
0.5% to 1% Carboxymethylcellulose (CMC-Na) in water.
-
Optionally, a small amount of a surfactant like 0.1% Tween 80 can be added to improve wettability of the compound.
Preparation Protocol:
-
Weigh the required amount of SGC0946.
-
Prepare the CMC-Na solution by slowly adding the CMC-Na powder to water while stirring vigorously to avoid clumping.
-
If using a surfactant, add it to the CMC-Na solution.
-
Add the SGC0946 powder to a small volume of the vehicle to create a paste.
-
Gradually add the remaining vehicle while triturating or sonicating to ensure a uniform suspension.
-
This suspension should be continuously stirred during dosing to ensure homogeneity.
Q3: I suspect SGC0946 is a substrate for efflux transporters. How can I test this and potentially overcome it?
A3: If SGC0946 is a substrate for efflux transporters like P-gp, its absorption will be limited.
In Vitro Assessment:
The most common method to assess this is the Caco-2 permeability assay . Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing efflux transporters like P-gp.
-
High efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay is indicative of active efflux.
-
This can be confirmed by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.
Strategies to Overcome Efflux:
-
Co-administration with a P-gp inhibitor: While useful for in vitro and preclinical studies, this approach has significant potential for drug-drug interactions in a clinical setting.
-
Formulation with excipients that inhibit P-gp: Certain surfactants and polymers used in drug formulations, such as Tween 80 and Pluronic block copolymers, have been shown to inhibit P-gp function.
-
Chemical modification of SGC0946: This is a drug discovery-phase strategy to design analogs that are not substrates for efflux transporters while retaining their on-target potency.
Frequently Asked Questions (FAQs)
Q: What is the known oral bioavailability of SGC0946?
A: There is no publicly available data that explicitly quantifies the oral bioavailability of SGC0946 in preclinical species. However, the frequent use of intraperitoneal administration in published in vivo studies strongly suggests that its oral bioavailability is low. For comparison, a structurally related DOT1L inhibitor, EPZ-5676, has been reported to have low oral bioavailability.[1][2]
Q: What are the key physicochemical properties of SGC0946 that may contribute to its poor bioavailability?
A: The following properties of SGC0946 likely contribute to challenges in oral absorption:
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 618.57 g/mol | Relatively high, which can negatively impact passive diffusion across the intestinal epithelium. |
| Aqueous Solubility | Insoluble[3] | Poor dissolution in the gastrointestinal fluids is a major rate-limiting step for absorption. |
| Lipophilicity (LogP) | Not explicitly reported, but the structure suggests it is lipophilic. | While some lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers. |
Q: What is the mechanism of action of SGC0946?
A: SGC0946 is a potent and highly selective inhibitor of the histone methyltransferase DOT1L.[4] DOT1L is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79). In certain cancers, particularly MLL-rearranged (MLL-r) leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci, such as the HOXA9 and MEIS1 genes.[5][6][7] This aberrant methylation drives the expression of leukemogenic genes. SGC0946 binds to the S-adenosyl-L-methionine (SAM) binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79, thereby reversing the aberrant gene expression program and inhibiting cancer cell growth.[4][8]
Q: Are there any known downstream biomarkers to confirm SGC0946 activity in vivo?
A: Yes, the most direct biomarker of SGC0946 activity is the reduction of H3K79 di- and tri-methylation (H3K79me2/3) levels. This can be assessed by western blotting or immunohistochemistry of tissues or peripheral blood mononuclear cells (PBMCs). Downstream of this epigenetic modification, you can measure the mRNA levels of DOT1L target genes, such as HOXA9 and MEIS1, by RT-qPCR.[8][9][10][11][12][13] A significant decrease in the expression of these genes following SGC0946 treatment indicates successful target engagement and pathway modulation.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability and potential for active efflux of SGC0946.
Objective: To determine the apparent permeability coefficient (Papp) of SGC0946 in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
SGC0946 stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (marker for monolayer integrity)
-
Control compounds:
-
High permeability: Propranolol or Caffeine
-
Low permeability: Atenolol or Mannitol
-
P-gp substrate: Digoxin or Paclitaxel
-
-
P-gp inhibitor (optional): Verapamil or Cyclosporin A
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to indicate a confluent monolayer.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of Lucifer yellow confirms monolayer integrity.
-
-
Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of SGC0946 (e.g., 1-10 µM) in HBSS. The final DMSO concentration should be low (<1%) to avoid cytotoxicity.
-
For A-B permeability: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For B-A permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of SGC0946 in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (µmol/cm³).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the involvement of active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for determining the oral bioavailability of an SGC0946 formulation in mice or rats.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and oral bioavailability (F%) of SGC0946.
Materials:
-
Male or female Sprague-Dawley rats or CD-1 mice.
-
SGC0946 formulation for oral administration (e.g., suspension in 0.5% CMC-Na).
-
SGC0946 formulation for intravenous administration (e.g., solution in 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Oral gavage needles.
-
Syringes and needles for IV injection and blood collection.
-
Anticoagulant (e.g., K₂EDTA).
-
Centrifuge.
-
LC-MS/MS system for quantification.
Methodology:
-
Animal Dosing:
-
Divide animals into two groups: oral (PO) and intravenous (IV). A typical group size is 3-5 animals.
-
Fast the animals overnight before dosing.
-
Oral Group: Administer the SGC0946 formulation by oral gavage at a specific dose (e.g., 10 mg/kg).
-
IV Group: Administer the SGC0946 formulation by IV injection (e.g., into the tail vein) at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. For example:
-
IV group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract SGC0946 from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of SGC0946 in the plasma extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of SGC0946 versus time for both the IV and PO groups.
-
Use pharmacokinetic software to calculate the following parameters:
-
Cmax (maximum plasma concentration).
-
Tmax (time to reach Cmax).
-
AUC (area under the concentration-time curve) from time zero to the last measurable time point (AUC₀-t) and extrapolated to infinity (AUC₀-inf).
-
t½ (elimination half-life).
-
-
Calculate the oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: DOT1L Signaling Pathway in MLL-Rearranged Leukemia.
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 9. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Systematic characterization of the HOXA9 downstream targets in MLL-r leukemia by noncoding CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of SGC 0946 and EPZ004777 for DOT1L Inhibition in MLL-Rearranged Leukemia
For researchers and drug development professionals, the selection of a potent and selective chemical probe is critical for investigating the therapeutic potential of targeting DOT1L in MLL-rearranged leukemias. This guide provides a comprehensive comparison of two widely used DOT1L inhibitors, SGC 0946 and EPZ004777, supported by experimental data and detailed protocols.
Disruptor of telomeric silencing 1-like (DOT1L) is the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1][2][3] In mixed-lineage leukemia (MLL)-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin.[1][2] This results in hypermethylation of H3K79 at the target loci of MLL-fusion proteins, driving the expression of leukemogenic genes such as HOXA9 and MEIS1 and ultimately promoting leukemogenesis.[4][5][6][7] Consequently, DOT1L has emerged as a promising therapeutic target for this aggressive malignancy.[1][7]
This compound and EPZ004777 are both potent, S-adenosylmethionine (SAM)-competitive inhibitors of DOT1L that have been instrumental in validating DOT1L as a drug target.[3][4][8] While structurally related, they exhibit key differences in potency and cellular activity that are important considerations for experimental design.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and EPZ004777, highlighting their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency Against DOT1L
| Compound | IC50 (nM) | Ki (nM) | Kd (nM) | Assay Type |
| This compound | 0.3[3][9][10] | - | 0.06[11] | Radioactive Enzyme Assay, SPR |
| EPZ004777 | 0.4[12][13] | - | - | Cell-free assay |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | A431 | H3K79 Dimethylation | 2.6[9][10] |
| MCF10A | H3K79 Dimethylation | 8.8[9][10][11] | |
| EPZ004777 | MOLM-13 | HOXA9/MEIS1 mRNA Downregulation | ~700[4][13] |
| MV4-11 | Proliferation (14 days) | 3.5[14] |
Table 3: Selectivity Profile
| Compound | Selectivity | Notes |
| This compound | >100-fold selective over other histone methyltransferases.[9][10] | Inactive against a panel of 12 protein methyltransferases and DNMT1.[11] |
| EPZ004777 | >1000-fold selective for DOT1L relative to other tested HMTs.[4] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, the following diagrams illustrate the DOT1L signaling pathway in MLL-rearranged leukemia and a typical experimental workflow for evaluating DOT1L inhibitors.
Key Differences and Experimental Considerations
The data presented highlight that this compound is a more potent inhibitor of DOT1L in biochemical assays compared to EPZ004777.[9][13] This enhanced potency also translates to cellular assays, where this compound demonstrates single-digit nanomolar IC50 values for the reduction of H3K79 dimethylation.[9][10] In contrast, EPZ004777 requires higher concentrations to achieve similar effects on downstream gene expression and cell proliferation.[4][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are summarized protocols for key assays used in the evaluation of this compound and EPZ004777.
DOT1L Enzymatic Inhibition Assay (Radioactive)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DOT1L.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human DOT1L, a histone substrate (e.g., recombinant nucleosomes), and the test compound (this compound or EPZ004777) at various concentrations in an appropriate assay buffer.
-
Initiation: Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction, typically by adding trichloroacetic acid (TCA) to precipitate the histones.
-
Detection: Collect the precipitated histones on a filter plate, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K79 Dimethylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to modulate H3K79 methylation levels within cells.
-
Cell Culture and Treatment: Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) or other relevant cell lines (e.g., A431, MCF10A) under standard conditions. Treat the cells with various concentrations of this compound or EPZ004777 for a specified period (e.g., 4 days).[9][10]
-
Histone Extraction: Harvest the cells and extract histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for H3K79 dimethylation (H3K79me2). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP). As a loading control, probe with an antibody against total Histone H3.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total H3. Calculate the cellular IC50 for the reduction of H3K79me2.
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cells.
-
Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) or other cancer cell lines in multi-well plates at a defined density.
-
Compound Treatment: Add serial dilutions of this compound or EPZ004777 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for an extended period (e.g., 7 to 14 days), as the anti-proliferative effects of DOT1L inhibitors are often delayed.[4]
-
Viability Measurement: At various time points, determine the number of viable cells using a suitable method, such as trypan blue exclusion counting or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell growth curves over time for each treatment condition. For endpoint assays, calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Mouse Xenograft Model
This model evaluates the in vivo efficacy of the DOT1L inhibitors.
-
Cell Implantation: Subcutaneously or intravenously inject MLL-rearranged leukemia cells (e.g., MV4-11) into immunocompromised mice (e.g., NOD-SCID).[4][15]
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor development or engraftment of leukemic cells. Once tumors reach a specified size or leukemic burden is established, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or EPZ004777 via a suitable route (e.g., intraperitoneal injection, oral gavage, or continuous infusion via osmotic pumps).[4][15] Administer vehicle to the control group.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice throughout the study. For leukemia models, periodically collect peripheral blood to assess the percentage of human leukemic cells.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the tumors or tissues for pharmacodynamic analysis (e.g., Western blot for H3K79me2) and histological examination.
-
Efficacy Evaluation: Evaluate the anti-tumor efficacy based on tumor growth inhibition, reduction in leukemic burden, or extension of survival.
Conclusion
Both this compound and EPZ004777 are invaluable tools for studying the function of DOT1L and its role in MLL-rearranged leukemia. This compound exhibits superior potency in both biochemical and cellular assays, making it an excellent choice for in vitro studies where high potency is desired. EPZ004777, while less potent, has been extensively characterized and was one of the first potent and selective DOT1L inhibitors to demonstrate in vivo efficacy, paving the way for the clinical development of next-generation DOT1L inhibitors.[4][14] The choice between these two compounds will depend on the specific experimental context, with considerations for required potency, desired concentration range, and the established literature for the chosen model system. This guide provides the necessary data and protocols to make an informed decision and to design robust experiments for the continued investigation of DOT1L-targeted therapies.
References
- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. SGC0946 - Biochemicals - CAT N°: 13967 [bertin-bioreagent.com]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 6. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. | J. Craig Venter Institute [jcvi.org]
- 8. Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 11. SGC0946 | DOT1L inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Validate User [ashpublications.org]
- 15. medchemexpress.com [medchemexpress.com]
Validating SGC-0946 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within the complex cellular environment is a pivotal step in drug discovery. This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SGC-0946, a potent and selective inhibitor of the histone methyltransferase DOT1L. We will objectively compare its performance with alternative DOT1L inhibitors and provide detailed experimental protocols and supporting data.
SGC-0946 is a highly potent small molecule inhibitor of DOT1L, the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1] This epigenetic mark is associated with active transcription. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to the overexpression of leukemogenic genes such as HOXA9 and MEIS1.[2][3] SGC-0946 inhibits the catalytic activity of DOT1L, leading to a reduction in H3K79 methylation, suppression of target gene expression, and selective killing of MLL-rearranged cancer cells.[2][4]
Comparative Analysis of DOT1L Inhibitors
The efficacy of SGC-0946 can be benchmarked against other well-characterized DOT1L inhibitors, such as EPZ004777 and Pinometostat (EPZ-5676). The following tables summarize their comparative potency in both biochemical and cellular assays.
Table 1: Biochemical Potency of DOT1L Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| SGC-0946 | DOT1L | Cell-free enzymatic | - | 0.3[1][4] |
| EPZ004777 | DOT1L | Cell-free enzymatic | - | 0.4[4][5] |
| Pinometostat (EPZ-5676) | DOT1L | Cell-free enzymatic | 0.08[6][7] | - |
Table 2: Cellular Activity of DOT1L Inhibitors
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) |
| SGC-0946 | A431 | H3K79me2 Reduction | 2.6[1][4] |
| SGC-0946 | MCF10A | H3K79me2 Reduction | 8.8[1][4] |
| EPZ004777 | MV4-11 | Antiproliferative | 4[4] |
| Pinometostat (EPZ-5676) | KOPN-8 | H3K79me2 Reduction | 15[8] |
| Pinometostat (EPZ-5676) | MV4-11 | Antiproliferative (14 days) | 3.5[6] |
Visualizing the Mechanism of Action and Experimental Workflows
To better understand the underlying biology and the methods used to validate target engagement, the following diagrams illustrate the DOT1L signaling pathway and the workflows for key experimental protocols.
Experimental Protocols for Target Engagement Validation
Direct Target Engagement: Western Blot for H3K79me2
This protocol details the measurement of the direct downstream epigenetic mark of DOT1L activity. A reduction in the H3K79me2 signal upon treatment with SGC-0946 provides strong evidence of target engagement.
1. Cell Culture and Treatment:
-
Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) or other relevant cell lines in appropriate culture vessels.
-
Treat cells with a dose-range of SGC-0946 (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-96 hours).
2. Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform acid extraction of histones. Briefly, resuspend the cell pellet in a hypotonic lysis buffer, pellet the nuclei, and extract histones with 0.2 M H2SO4 overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate 5-15 µg of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., 1:1000 dilution) and a loading control like total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.[9][10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Wash the membrane again three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for H3K79me2 and total Histone H3.
-
Normalize the H3K79me2 signal to the total Histone H3 signal for each sample.
-
Plot the normalized H3K79me2 levels against the SGC-0946 concentration to determine the IC50 for H3K79me2 reduction.
Indirect Target Engagement: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol measures the occupancy of the H3K79me2 mark at the promoter regions of known DOT1L target genes, providing an indirect but functionally relevant readout of target engagement.
1. Cell Treatment and Cross-linking:
-
Treat cells with SGC-0946 or a vehicle control as described above.
-
Add formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
2. Chromatin Preparation:
-
Harvest and lyse the cells.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against H3K79me2 or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and qPCR:
-
Purify the DNA using a PCR purification kit.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of HOXA9 and MEIS1.
-
Analyze the data as a percentage of the input chromatin to determine the enrichment of H3K79me2 at the target gene promoters.
Alternative Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly confirm the binding of a compound to its target protein in a cellular context.[13][14][15] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
1. Cell Treatment:
-
Treat intact cells or cell lysates with SGC-0946 or a vehicle control.
2. Thermal Challenge:
-
Heat the samples across a range of temperatures.
3. Lysis and Separation:
-
Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
4. Detection:
-
Analyze the amount of soluble DOT1L protein remaining at each temperature by Western blot or other detection methods like ELISA or mass spectrometry.
5. Data Analysis:
-
Plot the amount of soluble DOT1L against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the SGC-0946-treated samples indicates direct target engagement.
Conclusion
Validating the cellular target engagement of SGC-0946 is crucial for the interpretation of its biological effects and for its continued development as a therapeutic agent. The methods outlined in this guide provide a robust framework for confirming that SGC-0946 directly binds to and inhibits DOT1L within cells. Measuring the reduction of the H3K79me2 mark by Western blot is a direct and quantitative readout of target engagement. This can be complemented by ChIP-qPCR to assess the functional consequences on target gene loci. While more technically demanding, CETSA offers a direct biophysical confirmation of target binding. By comparing the cellular potency of SGC-0946 to that of other DOT1L inhibitors like EPZ004777 and Pinometostat, researchers can gain a comprehensive understanding of its preclinical profile.
References
- 1. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 12. biomol.com [biomol.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SGC 0946 vs. Genetic Knockdown for DOT1L Inhibition
In the realm of epigenetic research and cancer therapy, the histone methyltransferase DOT1L has emerged as a critical target, particularly in malignancies driven by MLL (Mixed Lineage Leukemia) gene rearrangements.[1][2][3][4] DOT1L is the sole enzyme responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79), a modification linked to active gene transcription.[1][3][5][6] Dysregulation of DOT1L activity is a key driver in various cancers, making its inhibition a promising therapeutic strategy.[2][5][7] Researchers primarily employ two methods to interrogate and inhibit DOT1L function: the small molecule inhibitor SGC 0946 and genetic knockdown techniques like RNAi or CRISPR. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action: A Shared Target
Both this compound and genetic knockdown ultimately aim to abrogate the function of DOT1L. This compound is a potent and highly selective small molecule inhibitor that targets the catalytic activity of DOT1L.[8][9][10][11] It acts as a chemical probe, binding to the enzyme and preventing it from methylating H3K79.[8][10] Conversely, genetic knockdown methods, such as shRNA or CRISPR-Cas9, reduce or eliminate the expression of the DOT1L protein itself, thereby preventing the methylation of H3K79.[1][12][13][14] The end result of both interventions is a global reduction in H3K79 methylation levels, leading to the downregulation of DOT1L target genes, such as HOXA9 and MEIS1, which are crucial for the survival of MLL-rearranged leukemia cells.[1][4][9][11][15]
Quantitative Comparison of Efficacy
The efficacy of both this compound and genetic knockdown of DOT1L has been demonstrated across various cancer cell lines, particularly those with MLL rearrangements. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (enzymatic) | 0.3 nM | Cell-free radioactive assay | [8][9][10][11] |
| Kd | 0.06 nM | Surface Plasmon Resonance (SPR) | [11][16] |
| Cellular IC50 (H3K79me2 reduction) | 2.6 nM | A431 cells | [8][10] |
| Cellular IC50 (H3K79me2 reduction) | 8.8 nM | MCF10A cells | [8][10] |
| Cell Viability IC50 | 2.65 nM | A431 cells (4-day treatment) | [9] |
Table 2: Comparative Effects on Cell Viability and Gene Expression
| Method | Cell Line | Effect | Quantitative Data | Reference |
| This compound (1 µM) | Molm13 (MLL-AF9) | Reduction in H3K79me2 | Time-dependent reduction over 3-7 days | [9] |
| This compound (1 µM) | Molm13 (MLL-AF9) | Inhibition of MLL target genes | Effective inhibition of HOXA9 and Meis1 after 7 days | [9] |
| This compound (0.2, 2, 20 µM) | Ovarian Cancer Cells | Reduced proliferation and survival | Dose-dependent effects over 12 days | [9] |
| This compound (100 nM) | MV4;11 (MLL-AF4) | Reduced proliferation without affecting HOXA9 and MEIS1 expression | No discernible effect on gene expression after 7 days | [17] |
| DOT1L Knockdown (shRNA) | K562 cells | Altered gene expression | 1,105 down-regulated and 1,551 up-regulated genes | [18] |
| DOT1L Knockdown (shRNA) | Primary Cortical Neurons | Widespread changes in gene expression | 677 up-regulated and 1,050 down-regulated genes | [13] |
| DOT1L Knockout (CRISPR) | Ovarian Cancer Cells | No significant effect on cell growth | Colony formation assay showed no significant change | [6] |
| DOT1L Knockout (CRISPR) | Ovarian Cancer Cells | Increased cell invasion | ~10 to 20-fold increase in invading cells | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to evaluate this compound and DOT1L knockdown.
Western Blot for H3K79 Dimethylation
-
Cell Treatment: Culture cells to logarithmic growth phase and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 days). For knockdown experiments, use cells stably expressing shRNA against DOT1L or control shRNA.
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an 18% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K79me2 and total Histone H3 (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 4 to 14 days).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Treat cells with this compound or utilize DOT1L knockdown cells. Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a thermal cycler with specific primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Comparison of Specificity and Off-Target Effects
A critical consideration when choosing an inhibitory method is the potential for off-target effects.
This compound: This small molecule has been shown to be highly selective for DOT1L. It is reported to be over 100-fold selective against other histone methyltransferases and is inactive against a panel of 12 protein methyltransferases and DNMT1.[8][10][11] However, as with any small molecule inhibitor, the possibility of unforeseen off-target effects cannot be entirely ruled out and should be considered, especially at higher concentrations.[16] Some studies have identified off-target effects of certain epigenetic probes on efflux transporters like ABCG2, though this has not been specifically reported for this compound.[19]
Conclusion and Recommendations
Both this compound and genetic knockdown are powerful and effective tools for studying the function of DOT1L. The choice between them depends on the specific experimental question.
-
This compound is ideal for studies requiring dose-dependent and reversible inhibition. Its rapid action makes it suitable for investigating the acute effects of DOT1L inhibition. Its high selectivity makes it a reliable chemical probe for dissecting the catalytic function of DOT1L.
-
Genetic knockdown is the preferred method for long-term studies and for unequivocally demonstrating the requirement of the DOT1L protein for a particular phenotype. CRISPR-mediated knockout provides a complete loss-of-function model, which can be crucial for certain investigations.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment. | Read by QxMD [read.qxmd.com]
- 3. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Depletion of H3K79 methyltransferase Dot1L promotes cell invasion and cancer stem-like cell property in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 11. This compound | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 12. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of DOT1L disrupts neuronal transcription, behavior, and leads to a neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Disrupter of Telomere Silencing 1-like (DOT1L) Interaction Is Required for Signal Transducer and Activator of Transcription 1 (STAT1)-activated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probe SGC0946 | Chemical Probes Portal [chemicalprobes.org]
- 17. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DOT1L complex regulates transcriptional initiation in human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing SGC0649 as a Negative Control for the DOT1L Inhibitor SGC0946
For researchers in epigenetics and drug development, the use of well-characterized chemical probes and their corresponding negative controls is paramount for robust and reproducible results. This guide provides a detailed comparison of the potent and selective DOT1L inhibitor, SGC0946, and its validated negative control, SGC0649. Understanding the nuanced differences in their activity is crucial for designing rigorous experiments and correctly interpreting data.
SGC0946 is a highly potent inhibitor of the histone methyltransferase DOT1L, playing a critical role in the regulation of gene expression through the methylation of histone H3 at lysine 79 (H3K79).[1] Dysregulation of DOT1L activity is a key driver in certain cancers, particularly MLL-rearranged (mixed-lineage leukemia) leukemias. SGC0946 provides a powerful tool to probe the function of DOT1L in normal and disease states. To distinguish the on-target effects of SGC0946 from potential off-target activities, the structurally similar but significantly less potent analog, SGC0649, is recommended as a negative control.
Comparative Analysis of SGC0946 and SGC0649
The primary difference between SGC0946 and its negative control SGC0649 lies in their potency against DOT1L. While structurally analogous, a key modification—the replacement of a urea linkage in SGC0946 with an amide linkage in SGC0649—dramatically reduces the inhibitory activity of SGC0649 against DOT1L. It is important to note that SGC0649 is not completely inactive and retains some residual activity at higher concentrations.[1]
Quantitative Comparison of In Vitro Potency
| Compound | Target | Assay Type | Potency (IC50) | Fold Difference |
| SGC0946 | DOT1L | Enzymatic Assay | 0.3 nM[1] | >1300x more potent |
| SGC0649 | DOT1L | Enzymatic Assay | 390 nM[1] |
| Compound | Target | Assay Type | Potency (Kd) |
| SGC0946 | DOT1L | Surface Plasmon Resonance (SPR) | 0.06 nM[1] |
Cellular Activity Comparison
| Compound | Cell Line | Assay | Potency (IC50) |
| SGC0946 | A431 | H3K79me2 Reduction | 2.6 nM |
| SGC0946 | MCF10A | H3K79me2 Reduction | 8.8 nM |
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
The following diagram illustrates the signaling pathway impacted by SGC0946. In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at target gene loci, such as HOXA9 and MEIS1. This epigenetic modification promotes the expression of these oncogenes, driving leukemogenesis. SGC0946 inhibits DOT1L, thereby reducing H3K79 methylation and suppressing the oncogenic gene expression program.
Caption: DOT1L signaling in MLL-rearranged leukemia and the inhibitory action of SGC0946.
Experimental Protocols
A key experiment to validate the on-target activity of SGC0946 and the utility of SGC0649 as a negative control is to measure the levels of H3K79 dimethylation (H3K79me2) in cells treated with both compounds. A Western blot is a standard method for this analysis.
Experimental Workflow: Western Blot for H3K79me2
Caption: A typical experimental workflow for assessing DOT1L inhibition using Western blot.
Detailed Protocol: Western Blot for H3K79me2
-
Cell Culture and Treatment:
-
Plate MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13) at an appropriate density.
-
Treat cells with a dose range of SGC0946 (e.g., 1 nM to 1 µM) and SGC0649 (e.g., 100 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for 48 to 72 hours.
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against H3K79me2 and a loading control (e.g., total Histone H3).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.
-
Expected Outcome: Treatment with SGC0946 should show a dose-dependent decrease in H3K79me2 levels, while treatment with SGC0649 should show a minimal effect at concentrations where SGC0946 is highly active. A significant reduction in H3K79me2 with SGC0649 would only be expected at much higher concentrations, consistent with its higher IC50 value. This differential effect confirms that the observed phenotype with SGC0946 is due to its specific inhibition of DOT1L.
References
comparative analysis of SGC 0946 in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of SGC-0946, a potent and selective inhibitor of the histone methyltransferase DOT1L, across various cancer models. The information is curated to facilitate an objective evaluation of its therapeutic potential and to provide detailed experimental context.
SGC-0946 is a small molecule inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1] Dysregulation of DOT1L activity and aberrant H3K79 methylation are implicated in the pathogenesis of several malignancies, particularly in MLL-rearranged (Mixed-Lineage Leukemia) leukemias, but also in a growing number of solid tumors.[2][3] SGC-0946 exerts its anti-tumor effects by inducing cell cycle arrest, promoting differentiation, and suppressing the expression of key oncogenes.[4]
Quantitative Performance Analysis
The efficacy of SGC-0946 varies across different cancer types, with a pronounced effect observed in hematological malignancies harboring MLL rearrangements. The following tables summarize the in vitro potency of SGC-0946 in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of SGC-0946
| Parameter | Cell Line | Cancer Type | IC50 Value | Reference |
| DOT1L Enzymatic Activity | - | Cell-free | 0.3 nM | [5] |
| H3K79 Dimethylation | A431 | Skin Carcinoma | 2.6 nM | [5] |
| MCF10A | Breast (non-tumorigenic) | 8.8 nM | [5] | |
| Cell Viability | Molm13 | MLL-rearranged Leukemia | Not explicitly provided, but selective killing observed at 1 µM | [5] |
| MV4-11 | MLL-rearranged Leukemia | More responsive than non-MLL rearranged cell lines | [6] | |
| SK-OV-3 | Ovarian Cancer | Proliferation reduced at 0.2, 2, or 20 μM | [4] | |
| TOV21G | Ovarian Cancer | Proliferation reduced at 0.2, 2, or 20 μM | [4] | |
| MCF7 | ER-positive Breast Cancer | Suppressed colony formation at 1 µM | [7] | |
| SKBR3 | HER2-positive Breast Cancer | Suppressed colony formation at 1 µM | [7] |
Table 2: Comparative Efficacy of DOT1L Inhibitors
| Compound | Target | MLL-rearranged Leukemia Cell Lines | Solid Tumor Cell Lines (e.g., Ovarian, Breast) | Key Features |
| SGC-0946 | DOT1L | High potency, induces differentiation and apoptosis. | Reduces proliferation and induces G1 arrest.[4] | Highly potent and selective.[5] |
| EPZ-5676 (Pinometostat) | DOT1L | Potent anti-leukemic activity, has been in clinical trials.[6] | Shows anti-tumor effects. | Another well-characterized DOT1L inhibitor for comparison.[8] |
In Vivo Efficacy
In a preclinical mouse model of ovarian cancer, SGC-0946 demonstrated significant tumor growth suppression.
Table 3: In Vivo Efficacy of SGC-0946 in an Ovarian Cancer Model
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Orthotopic Xenograft (NOD-SCID mice) | Ovarian Cancer | 10 mg/kg, intraperitoneal injection, twice a week for 6 weeks | Significantly suppressed tumor progression; Inhibited DOT1L activity and reduced levels of H3K79me2, CDK6, and Cyclin D3 in tumors. | [4] |
Mechanism of Action and Signaling Pathway
SGC-0946 selectively binds to the SAM-binding pocket of DOT1L, inhibiting its methyltransferase activity. This leads to a reduction in H3K79 methylation, particularly at the promoter regions of MLL-fusion target genes like HOXA9 and MEIS1. The downregulation of these oncogenes results in cell cycle arrest, differentiation, and ultimately, apoptosis in susceptible cancer cells.
Caption: Mechanism of action of SGC-0946 in MLL-rearranged leukemia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments based on the available literature.
Cell Viability Assay (MTT/CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of SGC-0946 (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 72-96 hours).
-
Reagent Addition: Add MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength for MTT assays or luminescence for CellTiter-Glo® assays using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the drug concentration.
Western Blot for H3K79 Dimethylation
-
Cell Lysis: Treat cells with SGC-0946 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for di-methylated H3K79. A total histone H3 antibody should be used as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K79me2.
In Vivo Xenograft Study
-
Cell Implantation: Inject cancer cells (e.g., SK-OV-3 for ovarian cancer) into the appropriate location (e.g., intraperitoneally for orthotopic models) of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer SGC-0946 or vehicle control according to the specified dose and schedule (e.g., 10 mg/kg, i.p., twice weekly).[4]
-
Monitoring: Monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for H3K79me2).
References
- 1. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DOT1L Inhibitors: SGC 0946 vs. Pinometostat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the histone methyltransferase DOT1L has emerged as a critical therapeutic target, particularly in the context of MLL-rearranged (MLL-r) leukemias. This guide provides an objective, data-driven comparison of two prominent small molecule inhibitors of DOT1L: SGC 0946, a potent chemical probe, and pinometostat (EPZ-5676), a first-in-class clinical candidate. We present a comprehensive analysis of their biochemical and cellular activities, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the MLL-Fusion Oncogene Pathway
Both this compound and pinometostat are competitive inhibitors of DOT1L, targeting its enzymatic activity.[1][2][3] In MLL-rearranged leukemias, a chromosomal translocation leads to the fusion of the MLL gene with one of over 70 partner genes.[1] The resulting MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to the hypermethylation of histone H3 at lysine 79 (H3K79).[1][4] This epigenetic modification drives the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, ultimately leading to the development and maintenance of leukemia.[1][5]
This compound and pinometostat bind to the catalytic site of DOT1L, preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to H3K79.[1][6] This inhibition reverses the aberrant H3K79 hypermethylation, leading to the transcriptional repression of MLL-fusion target genes, cell cycle arrest, and apoptosis in MLL-r leukemia cells.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and pinometostat, providing a direct comparison of their potency and cellular activity.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | Potency (IC50) | Potency (Ki) | Potency (Kd) | Selectivity |
| This compound | DOT1L | Radioactive Enzyme Assay | 0.3 nM[6][7] | - | 0.06 nM | >100-fold selective over other HMTs[6][7] |
| Pinometostat (EPZ-5676) | DOT1L | - | - | 80 pM[8] | - | >37,000-fold selective over other HMTs[4] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Potency (IC50) | Effect on H3K79me2 | Downstream Gene Effects |
| This compound | A431 | H3K79 Dimethylation | 2.6 nM[6][7] | Potent reduction[7] | Lowers HOXA9 and Meis1 levels |
| MCF10A | H3K79 Dimethylation | 8.8 nM[6][7] | Potent reduction[7] | - | |
| Molm13 (MLL-AF9) | Cell Viability | - | Time- and dose-dependent reduction[3] | Inhibits HOXA9 and Meis1[3] | |
| Pinometostat (EPZ-5676) | KOPN-8 (MLL-ENL) | Cell Proliferation (14 days) | 71 nM[5] | Inhibition of H3K79 methylation[5] | Transcriptional repression of HOXA9 and MEIS1[5] |
| NOMO-1 (MLL-AF9) | Cell Proliferation (14 days) | 658 nM[5] | Inhibition of H3K79 methylation[5] | Transcriptional repression of HOXA9 and MEIS1[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize DOT1L inhibitors.
DOT1L Enzymatic Inhibition Assay (Radioactive)
This assay measures the enzymatic activity of DOT1L by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[-3H]-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant human DOT1L enzyme
-
Histone H3 substrate (or nucleosomes)
-
S-adenosyl-L-[-3H]-methionine
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
This compound or pinometostat
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or pinometostat) in DMSO.
-
In a reaction plate, add the assay buffer, recombinant DOT1L enzyme, and the histone substrate.
-
Add the inhibitor dilutions to the respective wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Initiate the reaction by adding S-adenosyl-L-[-3H]-methionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated radiolabeled SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K79 Dimethylation Assay (Western Blot)
This method assesses the ability of an inhibitor to reduce the levels of H3K79 dimethylation (H3K79me2) within cells.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MOLM-13, KOPN-8)
-
Cell culture medium and supplements
-
This compound or pinometostat
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere or stabilize in suspension.
-
Treat the cells with a range of concentrations of this compound or pinometostat for a specified duration (e.g., 4 days).[7] Include a DMSO-treated control.
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal to determine the dose-dependent reduction in methylation.
Clinical Development and Future Perspectives
Pinometostat has been evaluated in Phase 1 clinical trials for adult and pediatric patients with relapsed/refractory MLL-r acute leukemia.[4][9] The studies demonstrated that pinometostat was generally safe and well-tolerated, with evidence of DOT1L target inhibition and some clinical responses, including complete remissions in a subset of patients.[4][10] However, the overall efficacy as a single agent was modest, suggesting that combination therapies may be a more effective strategy.[4][10]
Mechanisms of resistance to pinometostat have been investigated, with findings pointing towards the upregulation of drug efflux pumps (e.g., ABCB1) and the activation of bypass signaling pathways as potential contributors.[5][11]
This compound, while being a highly potent and selective tool compound for preclinical research, has not been advanced into clinical trials. Its value lies in its utility as a chemical probe to further investigate the biology of DOT1L and its role in disease.[3][7]
Conclusion
Both this compound and pinometostat are highly potent and selective inhibitors of DOT1L that have been instrumental in validating this enzyme as a therapeutic target in MLL-rearranged leukemias. This compound stands out for its exceptional in vitro potency, making it an excellent tool for basic research and target validation studies.[6][7] Pinometostat, having progressed through early-stage clinical trials, provides valuable insights into the therapeutic potential and challenges of targeting DOT1L in patients.[4] The choice between these two inhibitors will depend on the specific research question, with this compound being ideal for preclinical mechanistic studies and pinometostat serving as a benchmark for clinical translation and resistance studies. Future research will likely focus on the development of next-generation DOT1L inhibitors with improved pharmacokinetic properties and their use in combination with other anti-cancer agents to overcome resistance and enhance therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Validating Downstream Gene Expression Changes from SGC-0946: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SGC-0946, a potent and selective inhibitor of the histone methyltransferase DOT1L, with other relevant alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows to aid in the validation of downstream gene expression changes.
Introduction to SGC-0946 and DOT1L Inhibition
SGC-0946 is a highly potent and selective small-molecule inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), a histone methyltransferase that is unique in that it is the only known enzyme to methylate histone H3 on lysine 79 (H3K79).[1] This methylation mark is associated with active chromatin and transcriptional elongation.[1] In certain cancers, particularly MLL-rearranged (MLLr) leukemias, aberrant DOT1L activity leads to the hypermethylation of H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4] SGC-0946 acts as a chemical probe to investigate the role of DOT1L and is being explored for its therapeutic potential.[1]
Mechanism of Action of SGC-0946
SGC-0946 inhibits the enzymatic activity of DOT1L, leading to a global reduction in H3K79 methylation.[1] In the context of MLL-rearranged leukemia, MLL-fusion proteins aberrantly recruit DOT1L to target genes. By inhibiting DOT1L, SGC-0946 prevents this methylation, leading to the downregulation of pro-leukemic gene expression, cell cycle arrest, and induction of differentiation.
Comparison with Alternative DOT1L Inhibitors
| Cell Line | Leukemia Type | Oncogenic Driver | Pinometostat (EPZ-5676) IC50 (nM) | Compound 10 IC50 (nM) | Compound 11 IC50 (nM) |
| MOLM-13 | AML | MLL-AF9 | 8.3 | 4.8 | 6.2 |
| MV4-11 | AML | MLL-AF4 | 10.5 | 6.1 | 7.9 |
| RS4;11 | ALL | MLL-AF4 | 15.2 | 8.9 | 11.6 |
| SEM | ALL | MLL-AF4 | 21.4 | 12.5 | 16.2 |
| KOPN-8 | B-ALL | MLL-AF4 | 33.1 | 19.4 | 25.1 |
| NOMO-1 | AML | MLL-AF9 | 45.6 | 26.7 | 34.6 |
Data sourced from a comparative study of novel DOT1L inhibitors.[5]
Downstream Gene Expression Changes
Treatment of MLL-rearranged leukemia cells with SGC-0946 or other DOT1L inhibitors leads to significant changes in gene expression. While a comprehensive, publicly available table of differentially expressed genes for SGC-0946 is limited, consistent findings report the downregulation of key MLL-fusion target genes.
Key Downregulated Genes:
-
HOXA9: A homeobox gene crucial for hematopoietic stem cell self-renewal, which is aberrantly expressed in MLLr leukemia.
-
MEIS1: A homeobox protein that cooperates with HOXA9 to promote leukemogenesis.
One study using the DOT1L inhibitor Pinometostat in SEM (MLL-AF4) leukemia cells identified 2,462 downregulated genes following treatment.[6] This suggests that while HOXA9 and MEIS1 are critical targets, the effects of DOT1L inhibition on the transcriptome are broad. Researchers seeking to validate the effects of SGC-0946 would benefit from performing their own RNA-sequencing experiments to identify the full spectrum of differentially expressed genes in their specific model system. The raw data for such experiments are often deposited in public repositories like the Gene Expression Omnibus (GEO).[5]
Experimental Protocols
Cell Culture and SGC-0946 Treatment
-
Cell Lines: MLL-rearranged leukemia cell lines such as MOLM-13, MV4-11, or KOPN-8 are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
SGC-0946 Preparation: Prepare a stock solution of SGC-0946 in DMSO. Further dilute in culture media to the desired final concentration (e.g., 1 µM).
-
Treatment: Seed cells at a desired density and treat with SGC-0946 or vehicle control (DMSO) for a specified duration (e.g., 48-96 hours for gene expression analysis).
RNA Extraction and Quantification
-
Harvesting Cells: Pellet cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
RNA Isolation: Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.
-
RNA Quality and Quantity: Assess RNA integrity using a bioanalyzer (e.g., Agilent 2100) and quantify the concentration using a spectrophotometer (e.g., NanoDrop).
RNA-Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between SGC-0946-treated and control samples. Genes with a significant adjusted p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
RT-qPCR Validation
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Primer Design: Design primers for the genes of interest (e.g., HOXA9, MEIS1, and a housekeeping gene like GAPDH or ACTB) using primer design software (e.g., Primer-BLAST from NCBI). Primers should typically be 18-24 nucleotides in length with a GC content of 40-60%.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by SGC-0946.
Experimental Workflow for Validating Gene Expression Changes
Caption: Workflow for validating downstream gene expression changes induced by SGC-0946.
References
- 1. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 2. SGC 0946 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L inhibition reveals a distinct subset of enhancers dependent on H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for SGC 0946
Immediate Safety and Handling
Before beginning any work with SGC 0946, it is crucial to be familiar with its properties and to handle it with appropriate care. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area to minimize the risk of inhalation.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided below. This information is essential for a preliminary assessment, although a comprehensive Safety Data Sheet (SDS) should be consulted for detailed hazard information.
| Property | Value | Source |
| Molecular Weight | 618.57 g/mol | [1][2] |
| Formula | C₂₈H₄₀BrN₇O₄ | [1][2][3] |
| CAS Number | 1561178-17-3 | [1][2][3] |
| IC₅₀ (DOT1L) | 0.3 nM (cell-free assay) | [1][2][4][5] |
| Storage Temperature | -20°C | [2][3][5] |
| Solubility (DMSO) | 10 mg/mL or 100 mg/mL | [1][3] |
| Solubility (Ethanol) | 10 mg/mL | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a structured manner that ensures both safety and regulatory compliance. The following protocol outlines the necessary steps.
Step 1: Waste Characterization
The initial and most critical step is to determine if the this compound waste is classified as hazardous.
-
Consult the Safety Data Sheet (SDS): Although not found in the initial search, obtaining the SDS for this compound from the supplier is mandatory. The SDS will provide comprehensive information on its physical and chemical properties, including its flashpoint, which is a key determinant for classifying it as ignitable hazardous waste.
-
Check for Contamination: If the this compound waste is mixed with other solvents or reagents, the entire mixture must be characterized based on all its components. The presence of even a small amount of a listed hazardous chemical can render the entire waste stream hazardous.[6]
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste characterization and disposal procedures. They will be knowledgeable about federal, state, and local regulations.[6]
Step 2: Proper Waste Segregation and Labeling
Once the waste has been characterized, it must be segregated and labeled correctly.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include the full chemical name ("this compound"), the concentration, and any known hazards as identified in the SDS.
Step 3: On-site Storage and Collection
Proper storage of chemical waste prior to disposal is essential to prevent accidents.
-
Storage: Store the labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Contact Your EHS Department: Your institution's EHS department will have established procedures for the collection of chemical waste. They will provide the necessary paperwork and schedule a pickup.[6]
Step 4: Off-site Disposal
The final disposal of the chemical waste will be managed by your EHS department.
-
Licensed Disposal Facility: Hazardous waste must be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[6] Your EHS department will oversee this process.
-
Manifesting: For the off-site transport and disposal of hazardous waste, a hazardous waste manifest is required. This "cradle-to-grave" tracking system ensures that the waste is handled correctly from its point of generation to its final disposal.[6]
Important Precaution:
-
Do Not Pour Down the Drain: Organic compounds like this compound should never be disposed of down the sink.[6] This action can violate local regulations and cause harm to aquatic ecosystems.
Experimental Protocols Cited
The provided search results did not contain detailed experimental protocols for the disposal of this compound. The information focuses on its use in in vitro and in vivo biological research, such as its application in studies of MLL-rearranged leukemia and ovarian cancer.[1][4] For detailed experimental protocols regarding the use of this compound, it is recommended to consult the primary research articles citing this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SGC 0946
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, selective inhibitors like SGC 0946. This document provides essential, immediate safety and logistical information, including operational and disposal plans, alongside detailed experimental protocols to support your research endeavors. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices for handling potent chemical compounds to minimize risk and ensure data integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the high potency of this compound as a DOT1L inhibitor (IC50 = 0.3 nM), a cautious approach to personal protection is critical.[1][2][3] The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing. | Protects against accidental splashes of this compound solutions, which could cause eye irritation or absorption. |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. | Prevents skin contact and absorption. Double gloving is recommended for handling concentrated stock solutions. |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron when handling larger quantities. | Protects skin from accidental spills. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. If weighing the solid compound or there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate particulate filter. | Minimizes the risk of inhaling the powdered compound. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1561178-17-3) match the order.[4]
Storage:
-
Store this compound as a solid at -20°C in a tightly sealed container, protected from light.[4][5]
-
Stock solutions in DMSO can be stored at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.[2]
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood.
-
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[5]
-
For a 10 mM stock solution in DMSO, dissolve 6.19 mg of this compound (MW: 618.57 g/mol ) in 1 mL of DMSO.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Decontamination: Work surfaces should be decontaminated with a suitable laboratory detergent and then wiped with 70% ethanol.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT-based)
This protocol is a general guideline and may need to be optimized for specific cell lines.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Typical final concentrations for cell-based assays range from nanomolar to low micromolar.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for the desired period (e.g., 4 days).[2]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for H3K79 Methylation
This protocol outlines the steps to assess the effect of this compound on the methylation of Histone H3 at Lysine 79 (H3K79).
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of the histone methyltransferase DOT1L.[1][2][3] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a mark associated with active gene transcription.[6] In certain cancers, such as MLL-rearranged leukemia, the aberrant recruitment of DOT1L leads to the overexpression of oncogenes.[6] By inhibiting DOT1L, this compound can reduce H3K79 methylation, leading to the downregulation of these target genes and subsequent anti-proliferative effects.[6]
Caption: Mechanism of action of this compound in inhibiting the DOT1L signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
- 1. DOT1L | Cancer Genetics Web [cancerindex.org]
- 2. selleckchem.com [selleckchem.com]
- 3. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
